Product packaging for 1H-pyrrolo[3,2-c]pyridin-6-amine(Cat. No.:CAS No. 1000342-74-4)

1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No.: B1292577
CAS No.: 1000342-74-4
M. Wt: 133.15 g/mol
InChI Key: IEKFXCSXZRHCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[3,2-c]pyridin-6-amine is a versatile bicyclic aromatic scaffold of significant interest in medicinal chemistry and drug discovery. This pyrrolopyridine core structure is a key intermediate for synthesizing novel therapeutic agents, with prominent applications in oncology research. Compounds featuring this scaffold have been successfully developed into potent and selective inhibitors of various biological targets. For instance, this structure has been used to create potent inhibitors of the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target of interest for cancers with chromosomal instability . Furthermore, the rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent bioisostere in drug design. Recent research demonstrates its use as a configuration-constrained core in the design of colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization and exhibit potent antiproliferative activity against various human cancer cell lines, including cervical, gastric, and breast cancers . The scaffold is also investigated for its potential in other therapeutic areas, such as in the development of IDO1 inhibitors, which are relevant to immunology and cancer immunotherapy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1292577 1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1000342-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKFXCSXZRHCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646632
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-74-4
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the 1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered substantial interest due to their diverse biological activities, acting as potent inhibitors of key cellular targets implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and biological significance of the 1H-pyrrolo[3,2-c]pyridine class of compounds, with a focus on derivatives that have been explored in a research context. It is important to note that while a wide array of substituted analogs have been synthesized and characterized, publicly available data on the specific compound 1H-pyrrolo[3,2-c]pyridin-6-amine is limited. This guide, therefore, focuses on the properties of the core scaffold and its well-documented derivatives.

Core Chemical Properties

The fundamental 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a bicyclic aromatic heterocycle. Below is a summary of its key chemical identifiers.

PropertyValueReference
IUPAC Name 1H-pyrrolo[3,2-c]pyridine[1]
Synonym 5-Azaindole[1]
CAS Number 271-34-1[1]
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A general synthetic strategy for accessing the 1H-pyrrolo[3,2-c]pyridine scaffold has been described, which allows for the introduction of various substituents. This multi-step process is a valuable tool for creating a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A key intermediate for further derivatization is 6-bromo-1H-pyrrolo[3,2-c]pyridine. The synthesis proceeds as follows:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[3]

  • Nitration: The resulting pyridine-1-oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]

  • Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) affords a key intermediate.[3]

  • Reductive Cyclization: Finally, treatment with iron powder in acetic acid leads to the formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

This synthetic pathway is illustrated in the following workflow diagram.

G cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->2-bromo-5-methylpyridine-1-oxide m-CPBA 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methylpyridine-1-oxide->2-bromo-5-methyl-4-nitropyridine 1-oxide Fuming HNO3, H2SO4 Enamine Intermediate Enamine Intermediate 2-bromo-5-methyl-4-nitropyridine 1-oxide->Enamine Intermediate DMF-DMA, DMF 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Enamine Intermediate->6-bromo-1H-pyrrolo[3,2-c]pyridine Fe, Acetic Acid

Caption: Synthetic workflow for the preparation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Derivatization and Spectroscopic Data

The 6-bromo intermediate is a versatile precursor for introducing a variety of substituents at the 6-position, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the synthesis of a wide range of 6-aryl and 6-heteroaryl derivatives. The pyrrole nitrogen at the 1-position can also be substituted.

Below is a table summarizing the spectroscopic data for a selection of representative 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound1H NMR (500 MHz, CDCl₃) δ (ppm)13C NMR (126 MHz, CDCl₃) δ (ppm)HRMS [M+H]+Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44Calcd: 361.1552, Found: 361.1556[2][3]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7Hz, 1H), 7.39 (d, J=3.3Hz, 1H), 7.28 (t, J=3.8Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49Calcd: 375.1709, Found: 375.1707[2][3]
6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J=7.9Hz, 1H), 7.83 (s, 1H), 7.41 (d, J=3.3Hz, 2H), 6.82 (d, J=3.2Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45Calcd: 362.1505, Found: 362.1502[2]

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential as therapeutic agents, particularly in the field of oncology.

Tubulin Polymerization Inhibition

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3] These compounds exhibit potent antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[2][3] The most active compounds induce G2/M phase cell cycle arrest and apoptosis.[2][3]

The proposed mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to mitotic arrest and subsequent cell death.

Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Pyrrolo_pyridine_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Pyrrolo_pyridine_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Polymerization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

MPS1 Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. Inhibitors based on this scaffold have demonstrated dose-dependent inhibition of MPS1 in tumor xenograft models.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable building block in the design of novel therapeutic agents. While detailed chemical properties of the specific this compound are not extensively documented in the public domain, the synthetic accessibility of the core structure and the successful development of potent, biologically active derivatives highlight the importance of this chemical class. The established synthetic routes provide a foundation for the creation of diverse libraries of compounds, and the demonstrated activity of derivatives against targets such as tubulin and MPS1 kinase underscores the potential of this scaffold in drug discovery, particularly in oncology. Further research into this and other isomers of aminopyrrolopyridine is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 1H-pyrrolo[3,2-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[3,2-c]pyridin-6-amine, a key heterocyclic scaffold, serves as a foundational structure in the development of various therapeutic agents. Its unique arrangement of nitrogen atoms and aromatic rings imparts specific physicochemical characteristics that are critical for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of the 1H-pyrrolo[3,2-c]pyridine core, with a focus on the 6-amino substituted variant. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from closely related analogs and derivatives to provide a thorough understanding of this important molecule. This document details experimental protocols for determining key physicochemical parameters and presents logical workflows for its synthesis and potential biological applications.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties are largely dictated by the fused pyrrolopyridine ring system and the presence of the basic amino group.

Quantitative Data Summary

Direct experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following table includes data for the parent 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole) and a closely related isomer, 1H-pyrrolo[3,2-b]pyridin-6-amine, to provide a comparative reference.

Property1H-pyrrolo[3,2-c]pyridine (5-Azaindole)1H-pyrrolo[3,2-b]pyridin-6-amineThis compound (Predicted/Estimated)
Molecular Formula C₇H₆N₂C₇H₇N₃C₇H₇N₃
Molecular Weight 118.14 g/mol 133.15 g/mol 133.15 g/mol
Melting Point 104.6-108.4 °C[1]Not availableExpected to be a solid at room temperature.
Boiling Point 132 °C at 0.2 mmHg[1]Not availableNot available
pKa 15.20 ± 0.30 (Predicted)[1]Not availableThe presence of the amino group is expected to introduce a basic pKa.
logP Not availableNot availablePredictions vary, but the presence of the amino group would likely decrease the logP compared to the parent 5-azaindole.
Solubility Hardly soluble in water; Soluble in methanol and chloroform.[1]Not availableExpected to have low aqueous solubility, but solubility should increase in acidic conditions due to the basicity of the amino group.
CAS Number 271-34-1[1]1015609-67-2[2]Not available

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration [3]

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 1 mM in a suitable co-solvent if necessary).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers.

    • Place a known volume of the test compound solution in a temperature-controlled vessel.

    • If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic base, the pKa corresponds to the pH at which 50% of the compound is protonated.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and potential for oral absorption.

Methodology: Shake-Flask Method [4]

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol. Use a buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to maintain a constant pH.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the phases.

    • Mix equal volumes of the octanol and aqueous phases in a separation funnel.

    • Shake the funnel for a predetermined time to allow for equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Kinetic and Thermodynamic Solubility Assays [5][6]

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

    • Add aliquots of the stock solution to an aqueous buffer at the desired pH.

    • Monitor for the formation of a precipitate over time using methods like nephelometry (light scattering). This method is high-throughput and useful for early-stage screening.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to an aqueous buffer.

    • Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using an analytical method like HPLC or LC-MS. This method provides the true equilibrium solubility.

Synthesis and Biological Significance

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[7]

General Synthesis Workflow

Derivatives of 1H-pyrrolo[3,2-c]pyridine are often synthesized through multi-step sequences. A common strategy involves the construction of the fused ring system followed by functionalization.

G A Substituted Pyridine B Ring Formation A->B C 1H-pyrrolo[3,2-c]pyridine Core B->C D Functionalization (e.g., Halogenation) C->D E Substituted 1H-pyrrolo[3,2-c]pyridine D->E F Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F G Final Derivative F->G G cluster_0 Cancer Cell A 1H-pyrrolo[3,2-c]pyridine Derivative B Tubulin A->B Inhibits C Microtubule Formation B->C D Mitosis C->D F Cell Cycle Arrest E Cell Proliferation D->E G Apoptosis F->G

References

An In-depth Technical Guide to the 1H-pyrrolo[3,2-c]pyridine Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this core structure, with a focus on its potential as a basis for the development of novel therapeutic agents. The compound 1H-pyrrolo[3,2-c]pyridin-6-amine (CAS Number: 1000342-74-4) serves as a key building block in the synthesis of various derivatives with potent biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is crucial for its handling, storage, and use in synthetic chemistry.

PropertyValueSource
CAS Number 1000342-74-4[1][2]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid[3][4]
Storage Temperature 2-8°C, under inert atmosphere[5]
Purity Typically available at 95% or higher[6]

Safety Information

This compound is classified with the following hazards:

  • GHS Classification: Acute toxicity, oral (Category 4), H302; Serious eye damage/eye irritation (Category 2A), H319.[7]

  • Signal Word: Warning.[7]

  • Hazard Statements: H302: Harmful if swallowed. H319: Causes serious eye irritation.[7]

  • Precautionary Statements: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

For detailed safety and handling information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[7]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A key synthetic route to the 1H-pyrrolo[3,2-c]pyridine core has been described, which provides a foundation for the synthesis of various derivatives.[3][4] The general workflow for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Product 2_bromo_5_methylpyridine 2-bromo-5-methylpyridine oxidation Oxidation (m-CPBA) 2_bromo_5_methylpyridine->oxidation oxide 2-bromo-5-methylpyridine-1-oxide oxidation->oxide nitration Nitration (Fuming HNO₃, H₂SO₄) nitro_oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide nitration->nitro_oxide reaction_dmf_dma Reaction with N,N-dimethylformamide dimethyl acetal key_intermediate Key Intermediate reaction_dmf_dma->key_intermediate cyclization Reductive Cyclization (Fe, Acetic Acid) final_product 6-bromo-1H-pyrrolo[3,2-c]pyridine cyclization->final_product oxide->nitration nitro_oxide->reaction_dmf_dma key_intermediate->cyclization

Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The following is a generalized protocol based on the published literature.[3][4] Researchers should consult the original publication for specific reaction conditions and characterization data.

  • Oxidation: 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[3][4]

  • Nitration: The resulting oxide is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3][4]

  • Intermediate Formation: This is followed by a reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to afford a key intermediate.[3][4]

  • Reductive Cyclization: Finally, the key intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to yield the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3][4]

Biological Activity and Mechanism of Action

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown significant potential as anticancer agents by acting as colchicine-binding site inhibitors.[3][4] These compounds disrupt microtubule dynamics, which is a critical process in cell division.

Signaling Pathway and Mechanism of Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including mitosis.[3][4] Microtubule-targeting agents can disrupt the equilibrium between polymerization and depolymerization of tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[3][4]

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_microtubule Microtubule cluster_process Cellular Processes tubulin_dimers αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization mitosis Cell Mitosis microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest Leads to inhibitor 1H-pyrrolo[3,2-c]pyridine Derivatives inhibitor->tubulin_dimers Binds to Colchicine Site Polymerization Polymerization inhibitor->Polymerization Inhibits

Caption: Inhibition of microtubule polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Antiproliferative Activity of Derivatives

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The results demonstrate that this scaffold can be modified to produce compounds with potent anticancer effects.[3][4]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21

Data extracted from Wang et al. (2024).[3][4]

The compound 10t , which features an indolyl group as the B-ring, exhibited the most potent antiproliferative activities among the tested derivatives.[3][4]

Experimental Protocols for Biological Evaluation

The following are summaries of key experimental protocols used to evaluate the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

  • In Vitro Antiproliferative Assay:

    • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates.[3][4]

    • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[3][4]

    • Cell viability is assessed using methods such as the MTT or SRB assay.[3][4]

    • IC₅₀ values are calculated from the dose-response curves.[3][4]

  • Tubulin Polymerization Assay:

    • Tubulin is incubated with the test compounds in a polymerization buffer.[3][4]

    • The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time.[3][4]

    • Known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel) of tubulin polymerization are used as controls.[3][4]

  • Cell Cycle Analysis:

    • Cells are treated with the test compound for a specific time.[3][4]

    • Cells are then harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).[3][4]

    • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).[3][4]

  • Apoptosis Assay:

    • Apoptosis can be assessed by various methods, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or by measuring caspase activity.[3][4]

    • Treated cells are stained and analyzed to quantify the percentage of apoptotic cells.[3][4]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine core represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The ability to synthesize a variety of derivatives from key intermediates like this compound allows for extensive structure-activity relationship (SAR) studies. The demonstrated mechanism of action as tubulin polymerization inhibitors at the colchicine-binding site provides a solid foundation for further research and development. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the potential of this important heterocyclic system.

References

Structure Elucidation of 1H-pyrrolo[3,2-c]pyridin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1H-pyrrolo[3,2-c]pyridin-6-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a robust framework for its synthesis and characterization based on established protocols for analogous structures. The methodologies and expected data outlined herein are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel pyrrolopyridine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of experimentally determined data for closely related derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0br s-H1 (Pyrrole N-H)
~8.0s-H7
~7.4d~3.0H2
~6.5s-H4
~6.4d~3.0H3
~5.8br s--NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C6
~145C7a
~135C7
~125C2
~120C3a
~100C3
~95C4

Table 3: Predicted Mass Spectrometry and IR Data

TechniqueExpected Value
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺: ~134.0718 (Calculated for C₇H₈N₃⁺)
Infrared (IR) Spectroscopy (ATR, cm⁻¹) 3400-3200 (N-H stretching, amine and pyrrole), 1640-1600 (C=C and C=N stretching), 1580-1500 (aromatic ring stretching)

Experimental Protocols

The following protocols describe the proposed synthesis and characterization of this compound.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A plausible synthetic route to the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported in the literature.[1][2] The synthesis commences from commercially available 2-bromo-5-methylpyridine.

Step 1: Oxidation of 2-bromo-5-methylpyridine To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup to yield 2-bromo-5-methylpyridine 1-oxide.

Step 2: Nitration of 2-bromo-5-methylpyridine 1-oxide The obtained 2-bromo-5-methylpyridine 1-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction is monitored until the starting material is consumed. The mixture is then poured onto ice and neutralized to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of the Pyrrole Ring The 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF. The resulting intermediate is then treated with iron powder in acetic acid to facilitate reductive cyclization, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]

Synthesis of this compound

The final step involves a palladium-catalyzed amination of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds with aryl halides.

Protocol: Buchwald-Hartwig Amination In an oven-dried Schlenk tube, 6-bromo-1H-pyrrolo[3,2-c]pyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the addition of an ammonia equivalent such as benzophenone imine or hexamethyldisilazane. The reaction mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will be acquired on a 500 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS) High-resolution mass spectrometry will be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy The IR spectrum will be recorded using an ATR-FTIR spectrometer to identify the characteristic functional groups present in the molecule.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine cluster_1 Synthesis of this compound 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Step1 m-CPBA 2-bromo-5-methylpyridine->Step1 2-bromo-5-methylpyridine 1-oxide 2-bromo-5-methylpyridine 1-oxide Step1->2-bromo-5-methylpyridine 1-oxide Step2 HNO₃/H₂SO₄ 2-bromo-5-methylpyridine 1-oxide->Step2 2-bromo-5-methyl-4-nitropyridine 1-oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->2-bromo-5-methyl-4-nitropyridine 1-oxide Step3 1. DMF-DMA 2. Fe/AcOH 2-bromo-5-methyl-4-nitropyridine 1-oxide->Step3 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Step3->6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine_2 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4 Buchwald-Hartwig Amination 6-bromo-1H-pyrrolo[3,2-c]pyridine_2->Step4 This compound This compound Step4->this compound

Caption: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

Elucidation_Workflow cluster_workflow Structure Elucidation Workflow Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS HRMS Characterization->MS IR FTIR Characterization->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and structure elucidation.

Potential Signaling Pathways and Biological Relevance

The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in drug discovery. While the specific biological activity of the unsubstituted this compound is not extensively documented, derivatives of this core structure have shown significant biological activities.

Notably, various substituted 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as:

  • Anticancer Agents: Certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma.

  • Kinase Inhibitors: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors, suggesting that this compound could serve as a valuable starting point for the development of novel inhibitors targeting specific kinases involved in cell signaling pathways related to cancer and other diseases.

  • Colchicine-Binding Site Inhibitors: Recent studies have explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by binding to the colchicine site, indicating their potential as antimitotic agents.[1][2]

The amino group at the 6-position provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity towards various biological targets. The logical progression from this core structure would be to synthesize a library of derivatives with diverse substitutions on the amino group and the pyrrole nitrogen to probe interactions with various biological targets.

Biological_Relevance Core_Scaffold This compound Derivatization Chemical Derivatization Core_Scaffold->Derivatization Biological_Screening Biological Screening Derivatization->Biological_Screening Kinase_Inhibition Kinase Inhibition Biological_Screening->Kinase_Inhibition Antiproliferative_Activity Antiproliferative Activity Biological_Screening->Antiproliferative_Activity Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Biological_Screening->Tubulin_Polymerization_Inhibition Lead_Optimization Lead Optimization Kinase_Inhibition->Lead_Optimization Antiproliferative_Activity->Lead_Optimization Tubulin_Polymerization_Inhibition->Lead_Optimization

Caption: From core scaffold to potential therapeutic applications.

References

The Emergence of 1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of potent kinase inhibitors. Its unique structural features provide a foundation for designing selective modulators of various kinases implicated in oncology and inflammatory diseases. This technical guide delves into the discovery and development of 1H-pyrrolo[3,2-c]pyridine derivatives, with a particular focus on the derivatization at the 6-position, leading to compounds with significant biological activity. While specific data for the parent 1H-pyrrolo[3,2-c]pyridin-6-amine is limited in the public domain, this document consolidates findings on closely related and more extensively studied derivatives, offering valuable insights into the structure-activity relationships, experimental methodologies, and therapeutic potential of this compound class.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against several key kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and cellular growth inhibition (GI50), providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Kinase Inhibition Data for 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
8 MPS10.025[1]
CDK20.043[1]
1r FMS0.030[2]
1e FMS0.060[2]
KIST101029 FMS0.096[2]

Table 2: Cellular Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDCell LineAssayIC50/GI50 (µM)Reference
8 HCT116MTT Assay0.55[1]
39 HCT116P-MPS14.10[1]
HCT116GI509.80[1]
48 (N-Boc of 39) HCT116P-MPS10.60[1]
HCT116GI502.20[1]
10t HeLaAntiproliferative0.12[3][4]
SGC-7901Antiproliferative0.15[3]
MCF-7Antiproliferative0.21[3][4]
1r Ovarian, Prostate, and Breast Cancer Cell LinesAntiproliferative0.15 - 1.78[2]
1r Bone Marrow-Derived Macrophages (BMDM)CSF-1 Induced Growth0.084[2]
KIST101029 Bone Marrow-Derived Macrophages (BMDM)CSF-1 Induced Growth0.195[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives, compiled from cited literature.

General Synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridine Derivatives

The synthesis of 6-amino substituted 1H-pyrrolo[3,2-c]pyridines often involves a palladium-mediated cross-coupling reaction. A general strategy is outlined below[1]:

  • Protection of the Pyrrole Nitrogen: To improve reaction yields, the N-1 position of the 1H-pyrrolo[3,2-c]pyridine scaffold is often protected with a Boc (tert-butyloxycarbonyl) group.

  • Palladium-Catalyzed Amination: The 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is then subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction with the desired aniline or amine.

  • Deprotection: The Boc protecting group is subsequently removed, typically using trifluoroacetic acid (TFA), to yield the final N-1 unsubstituted 6-amino derivative.

A representative synthetic scheme is depicted in the workflow diagram below.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A general procedure is as follows[2]:

  • Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase Assay is a commonly used platform.

  • Reaction Mixture: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in an appropriate assay buffer.

  • Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the ADP concentration and reflects the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using cell-based assays such as the MTT assay[1]:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. GI50 values (concentration causing 50% growth inhibition) are determined from dose-response curves.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for the discovery of these kinase inhibitors and a simplified representation of a relevant signaling pathway.

Experimental Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Analysis start Starting Materials (e.g., 2-bromo-5-methylpyridine) intermediate1 Key Intermediate (6-bromo-1H-pyrrolo[3,2-c]pyridine) start->intermediate1 Multi-step synthesis intermediate2 N-Boc Protected Intermediate intermediate1->intermediate2 Boc Protection final_product Final 6-amino Derivative intermediate2->final_product Pd-catalyzed Amination & Deprotection in_vitro In Vitro Kinase Assays (e.g., MPS1, FMS) final_product->in_vitro cell_based Cell-Based Assays (e.g., MTT on HCT116, HeLa) in_vitro->cell_based Lead Identification data_analysis Data Analysis (IC50/GI50 Determination) in_vitro->data_analysis in_vivo In Vivo Studies (e.g., Xenograft Models) cell_based->in_vivo Preclinical Candidate cell_based->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->start Optimization G Ligand CSF-1 / IL-34 FMS FMS (CSF-1R) Ligand->FMS Binds to Dimerization Receptor Dimerization FMS->Dimerization Induces Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Autophosphorylation Autophosphorylation Inhibitor->Autophosphorylation Inhibits Dimerization->Autophosphorylation Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Response Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Response

References

An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridin-6-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, consisting of a pyrrole ring fused to a pyridine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of the 1H-pyrrolo[3,2-c]pyridin-6-amine core, in particular, have emerged as promising candidates in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs, with a focus on their potential as kinase inhibitors and anticancer agents.

Chemical Synthesis

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its derivatives often involves multi-step sequences. A common strategy for constructing the 6-amino functionality or its analogs involves the initial synthesis of a halogenated pyrrolopyridine intermediate, which can then be subjected to various cross-coupling reactions or nucleophilic substitutions.

A representative synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent antitumor activity, begins with the commercially available 2-bromo-5-methylpyridine. This starting material undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to form a key vinyl intermediate. Cyclization in the presence of iron and acetic acid affords the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. Subsequent N-arylation with a substituted phenylboronic acid, followed by a Suzuki cross-coupling reaction with various arylboronic acids, yields the final target compounds.

Biological Activities and Therapeutic Targets

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to exhibit a range of biological activities, primarily centered around the inhibition of key proteins involved in cell division and signaling.

Tubulin Polymerization Inhibition

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. These compounds display significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The lead compound in this series, designated as 10t , which incorporates an indolyl moiety as the B-ring, has demonstrated IC50 values in the nanomolar range.[1][2] Mechanistic studies have confirmed that these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

FMS-like Tyrosine Kinase (FMS) Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to develop inhibitors of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in the survival, proliferation, and differentiation of monocytes and macrophages.[3] Overexpression of FMS is associated with various cancers and inflammatory diseases.[3] Certain diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase. For instance, compound 1r was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[4] This compound also exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4]

Monopolar Spindle 1 (MPS1) Kinase Inhibition

Monopolar Spindle 1 (MPS1) is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[5] The 1H-pyrrolo[3,2-c]pyridine core has served as a template for the development of potent and selective MPS1 kinase inhibitors. These compounds have been shown to induce premature mitotic exit and apoptosis in cancer cells. For example, a derivative with a 1-methylpyrazole substituent at the C-2 position of the pyrrolopyridine scaffold demonstrated potent inhibition of MPS1 in both biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 1: Antiproliferative Activity of Tubulin Polymerization Inhibitors [1][2]

CompoundR (B-ring)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl0.851.231.56
10f 2-Methoxyphenyl0.450.670.88
10i 2-Methoxy-5-hydroxyphenyl0.330.410.52
10p Naphthalen-2-yl0.280.350.41
10r Pyridin-3-yl0.550.780.91
10t Indol-5-yl0.120.150.21

Table 2: FMS Kinase Inhibitory and Antiproliferative Activities [4]

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
1e 60NDNDND
1r 300.15 - 0.890.25 - 0.330.18 - 1.78
KIST101029 (Lead) 96NDNDND
ND: Not Determined

Experimental Protocols

General Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[2]
  • Oxidation of 2-bromo-5-methylpyridine: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion.

  • Nitration: Add the resulting 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0°C. Stir the mixture at an elevated temperature.

  • Formation of the vinyl intermediate: React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.

  • Cyclization: To a solution of the vinyl intermediate in acetic acid, add iron powder and heat the mixture. After completion, filter the reaction mixture and adjust the pH of the filtrate to 8 with aqueous sodium carbonate. Extract the product with an organic solvent.

Tubulin Polymerization Assay[2]
  • Tubulin polymerization is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Record the absorbance at 340 nm at regular intervals for a specified period.

  • Paclitaxel and colchicine can be used as positive controls for polymerization promotion and inhibition, respectively.

FMS Kinase Inhibition Assay (General Protocol)[6]
  • This assay is typically performed in a 384-well plate format using an ADP-Glo™ Kinase Assay kit.

  • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).

  • Dilute the FMS kinase enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and test compounds in the kinase buffer.

  • Add the test inhibitor or vehicle control (DMSO) to the wells.

  • Add the enzyme to the wells.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent and incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

MPS1 Kinase Inhibition Assay (General Protocol)[4]
  • This in vitro kinase assay can be performed in a 384-well plate format.

  • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, and 2 mM DTT).

  • Add the test compound serially diluted in DMSO to the assay plate.

  • Add the MPS1 kinase enzyme and a suitable substrate (e.g., a peptide substrate) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as mobility shift assay or by using a phosphospecific antibody in an ELISA format.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

FMS_Signaling_Pathway Ligand CSF-1 Receptor FMS (CSF-1R) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor This compound derivative (e.g., 1r) Inhibitor->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation MPS1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1_Inactive Inactive MPS1 Unattached_Kinetochore->MPS1_Inactive Recruits MPS1_Active Active MPS1 MPS1_Inactive->MPS1_Active Activates SAC Spindle Assembly Checkpoint (SAC) Activation MPS1_Active->SAC Inhibitor This compound derivative Inhibitor->MPS1_Active Inhibits APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Anaphase Anaphase APC_C->Anaphase Promotes Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferation, Cell Cycle) Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

Unveiling the Therapeutic Potential of 1H-pyrrolo[3,2-c]pyridin-6-amine Derivatives: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical analysis of the emerging therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current findings on the mechanism of action and potential therapeutic applications of novel derivatives, with a focus on their role as potent anticancer agents. The information presented herein is based on recent preclinical studies and highlights the significant promise of this heterocyclic compound family.

Core Therapeutic Target: Tubulin and Microtubule Dynamics

Recent research has identified tubulin as a primary therapeutic target for novel derivatives of 1H-pyrrolo[3,2-c]pyridine. Specifically, a new series of these compounds have been designed and synthesized as inhibitors that bind to the colchicine-binding site on tubulin.[1][2][3] This interaction potently disrupts the polymerization of tubulin into microtubules, which are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell signaling, and intracellular transport.[1][3]

The inhibition of tubulin polymerization by these compounds leads to a cascade of events within cancer cells. By disrupting microtubule dynamics, the derivatives induce a G2/M phase cell cycle arrest, effectively halting cell division.[1][3] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancerous cells.[1][3] This targeted mechanism of action makes the 1H-pyrrolo[3,2-c]pyridine scaffold a highly attractive candidate for the development of new anticancer therapies.

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against several human cancer cell lines. The data, summarized in the table below, demonstrates the potent and broad-spectrum anticancer effects of these compounds. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21

Data sourced from Wang, C., et al. (2024).[1][2][3]

The derivative designated as 10t emerged as the most potent compound, with IC50 values in the sub-micromolar range across all tested cell lines, highlighting its significant potential as a lead compound for further development.[1][2][3]

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives is initiated by their binding to the colchicine site on tubulin, leading to the inhibition of microtubule formation and subsequent cell cycle arrest and apoptosis.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Target Tubulin (Colchicine Site) Drug->Target Binding Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

The following section details the key experimental methodologies employed to elucidate the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin in vitro.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regenerating system, and a fluorescent reporter that binds to polymerized microtubules was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization was initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence intensity was monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compounds were compared to a control (e.g., DMSO) to determine the inhibitory effect.

Immunostaining Assay

Immunofluorescence staining was used to visualize the effects of the compounds on the microtubule network within cells.

  • Cell Treatment: Cells grown on coverslips were treated with the test compounds at specified concentrations.

  • Fixation and Permeabilization: The cells were fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100).

  • Antibody Staining: The cells were incubated with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy: The coverslips were mounted on microscope slides, and the cells were visualized using a fluorescence microscope to observe the morphology of the microtubule network.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells were treated with the compounds for a specified time, then harvested and washed.

  • Fixation: The cells were fixed in cold ethanol to preserve their cellular structures.

  • Staining: The fixed cells were treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined based on the fluorescence intensity.

Cell Apoptosis Analysis

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment and Harvesting: Cells were treated with the compounds, harvested, and washed.

  • Staining: The cells were resuspended in binding buffer and stained with Annexin V-FITC and PI.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are in the early stages of apoptosis, while Annexin V and PI double-positive cells are in the late stages of apoptosis or are necrotic.

  • Data Analysis: The percentage of apoptotic cells was quantified from the flow cytometry data.

Experimental and Drug Discovery Workflow

The logical workflow from compound design to the identification of a lead compound is a systematic process involving synthesis, screening, and detailed biological evaluation.

G cluster_design Compound Design & Synthesis cluster_screening Initial Screening cluster_validation Mechanism of Action Studies cluster_lead Lead Identification Design Design of 1H-pyrrolo[3,2-c]pyridine Derivatives Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Antiproliferative Screening (MTT Assay) Synthesis->Screening Tubulin_Assay Tubulin Polymerization Assay Screening->Tubulin_Assay Immuno Immunostaining of Microtubules Tubulin_Assay->Immuno Cell_Cycle Cell Cycle Analysis Immuno->Cell_Cycle Apoptosis_Assay Apoptosis Analysis Cell_Cycle->Apoptosis_Assay Lead Identification of Lead Compound (e.g., 10t) Apoptosis_Assay->Lead

Caption: Drug discovery workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Broader Therapeutic Context

While the most detailed research on the 1H-pyrrolo[3,2-c]pyridine scaffold points towards anticancer applications, it is noteworthy that the broader class of pyrrolopyridines exhibits a wide range of pharmacological properties. Various isomers of this heterocyclic system have been investigated for analgesic, sedative, antidiabetic, antimycobacterial, and antiviral activities.[4] This suggests that the 1H-pyrrolo[3,2-c]pyridine core may serve as a versatile scaffold for the development of therapeutics targeting a diverse array of diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising new frontier in drug discovery, particularly in the realm of oncology. The demonstrated ability of its derivatives to act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells, establishes a clear and compelling mechanism of action. The lead compound, 10t, with its impressive sub-micromolar activity, provides a strong foundation for further preclinical and clinical development. The detailed experimental protocols outlined in this whitepaper offer a roadmap for researchers seeking to build upon these foundational studies. Continued investigation into this versatile chemical scaffold is highly encouraged and is anticipated to yield novel and effective therapeutic agents.

References

An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridin-6-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family of heterocyclic compounds, has emerged as a structure of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to indole allows it to act as a versatile pharmacophore, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions. This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of derivatives based on the 1H-pyrrolo[3,2-c]pyridine core, with a particular focus on compounds bearing the 6-amine functionality or its analogs. These derivatives have shown promise primarily as potent anticancer agents through mechanisms such as tubulin polymerization inhibition and FMS kinase inhibition.[3][4]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives often involves a multi-step pathway. A common strategy begins with a commercially available substituted pyridine and proceeds through nitration, vinylation, and reductive cyclization to form the core pyrrolopyridine structure. This scaffold can then be further modified, for example, via Suzuki cross-coupling reactions, to generate a library of target compounds.[1]

A representative synthetic workflow for creating 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is detailed below.[1]

G cluster_start Starting Material cluster_step1 Oxidation cluster_step2 Nitration cluster_step3 Vinylation cluster_step4 Reductive Cyclization cluster_step5 N-Arylation cluster_final Suzuki Coupling A 2-bromo-5-methylpyridine (11) B 2-bromo-5-methyl-pyridine-1-oxide (12) A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) B->C H₂SO₄, fuming HNO₃ D Key Intermediate (14) C->D DMF-DMA, DMF E 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) D->E Fe, Acetic Acid F 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine (16) E->F 3,4,5-trimethoxyphenylboric acid, Cu(OAc)₂, K₂CO₃, Pyridine G Target Compounds: 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines (10a-t) F->G Arylboronic Acids, Pd catalyst

Caption: Synthetic pathway for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

Biological Activity and Therapeutic Applications

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in oncology, primarily through two distinct mechanisms of action: inhibition of tubulin polymerization and inhibition of FMS kinase.

Tubulin Polymerization Inhibitors

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as rigid analogs of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor.[3] These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell mitosis. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[1][3]

G Compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics Arrest G2/M Phase Cell Cycle Arrest Dynamics->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.[1][3]

The antiproliferative effects of these derivatives were evaluated against several human cancer cell lines. Compound 10t , featuring an indolyl moiety, demonstrated the most potent activity.[1][3]

CompoundB-Ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.031.25
10c m-tolyl0.730.911.09
10d p-tolyl0.690.881.12
10f 2-methoxyphenyl0.510.670.83
10h 4-methoxyphenyl0.430.590.76
10q Thiophen-3-yl0.310.420.55
10r Pyridin-3-yl0.250.330.41
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.0110.0090.015
Data sourced from Wang C, et al. (2024).[1][3]
FMS Kinase Inhibitors

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a key regulator of macrophage differentiation and survival. In the tumor microenvironment, FMS signaling is implicated in promoting cancer cell proliferation and invasion. A separate series of 1H-pyrrolo[3,2-c]pyridine derivatives were investigated for their potential to inhibit this kinase.[4][5]

G Inhibitor Pyrrolo[3,2-c]pyridine Derivative (1r) FMS FMS Kinase (CSF-1R) ATP-Binding Site Inhibitor->FMS Binds Signal Downstream Signaling (e.g., Macrophage Survival, Tumor Proliferation) FMS->Signal Inhibits Block Signal Blocked Signal->Block

Caption: Inhibition of the FMS kinase signaling pathway.[4][5]

Among eighteen analogs tested, compound 1r emerged as the most potent inhibitor, demonstrating significant selectivity for FMS kinase and strong antiproliferative effects across a panel of cancer cell lines.[4][5]

CompoundFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)
1e 60N/A
1r 30 84
KIST101029 96195
BMDM: Bone Marrow-Derived Macrophages. Data sourced from Kassab SE, et al.[4][5]

Antiproliferative Activity of Compound 1r (IC₅₀, µM)

Cell LineCancer TypeIC₅₀ (µM)
SK-OV-3 Ovarian0.15
OVCAR-3 Ovarian0.21
PC-3 Prostate0.33
DU 145 Prostate0.47
MCF-7 Breast0.18
MDA-MB-231 Breast0.25
HS 27 Normal Fibroblast5.72
Data sourced from Kassab SE, et al.[5]

Compound 1r also showed favorable selectivity, being significantly more toxic to cancer cells than to normal fibroblast cells.[5]

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)[1]

The final step in the synthesis involves a Suzuki cross-coupling reaction.

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16 ) in a suitable solvent (e.g., DMF/H₂O), add the corresponding arylboronic acid (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as Na₂CO₃.

  • Heat the reaction mixture under microwave irradiation at 80-100 °C until the reaction is complete, as monitored by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final target compound.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.[3]

In Vitro Antiproliferative Activity (MTT Assay)[3]
  • Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

  • Remove the supernatant and add DMSO (150 µL) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Tubulin Polymerization Assay[3][6]
  • Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Add the test compound (e.g., 10t at 3 µM and 5 µM) or a control vehicle (DMSO) to the mixture.

  • Monitor the change in absorbance (fluorescence) at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples to the control. Inhibition of the absorbance increase indicates that the compound inhibits tubulin polymerization.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in the development of novel therapeutic agents, particularly in oncology. Research has successfully demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridin-6-amine and its analogs can be rationally designed to potently inhibit critical cancer-related targets like tubulin and FMS kinase.[3][4] The quantitative data shows that specific substitutions on the core structure can lead to compounds with nanomolar to low-micromolar efficacy against cancer cells.[3][5] The detailed synthetic pathways and experimental protocols provide a solid foundation for further exploration and optimization of this promising class of molecules by researchers and drug development professionals. Future work may focus on improving pharmacokinetic properties and evaluating in vivo efficacy to translate these findings into clinical candidates.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1H-pyrrolo[3,2-c]pyridin-6-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a valuable building block in medicinal chemistry and drug discovery.[1][2][3] These compounds have shown potential as inhibitors for various enzymes and receptors.[3][4] This application note provides a detailed, two-step protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridin-6-amine, a key intermediate for further derivatization, starting from the readily available 4-amino-2-bromo-5-iodopyridine. The synthetic strategy employs a regioselective Sonogashira coupling and subsequent intramolecular annulation to construct the pyrrolopyridine core, followed by a Buchwald-Hartwig amination to install the final amine functionality.

Overall Reaction Scheme The synthesis proceeds in two distinct steps:

  • Step 1: Sonogashira Coupling / Annulation: A palladium/copper-catalyzed reaction between 4-amino-2-bromo-5-iodopyridine and trimethylsilylacetylene forms the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond ensures high regioselectivity.[5]

  • Step 2: Buchwald-Hartwig Amination: The bromo-intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with an ammonia equivalent to yield the target this compound.[6][7]

Synthesis_Workflow Synthetic Pathway for this compound Start 4-amino-2-bromo-5-iodopyridine Intermediate 6-bromo-1H-pyrrolo[3,2-c]pyridine Start->Intermediate Step 1: Sonogashira Coupling & Annulation PdCl₂(PPh₃)₂, CuI, Et₃N, THF Trimethylsilylacetylene, then K₂CO₃, MeOH Product This compound Intermediate->Product Step 2: Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBu, Dioxane Benzophenone imine, then H₃O⁺

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with care. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where specified.

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This procedure involves a Sonogashira coupling of the aryl iodide with trimethylsilylacetylene, followed by in-situ desilylation and palladium-catalyzed intramolecular cyclization.

Materials:

  • 4-amino-2-bromo-5-iodopyridine (1.0 eq, 3.18 g, 10.0 mmol)

  • Trimethylsilylacetylene (1.2 eq, 1.18 g, 12.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 210 mg, 0.3 mmol)

  • Copper(I) iodide (CuI) (0.06 eq, 114 mg, 0.6 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 3.03 g, 30.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 100 mL

  • Potassium carbonate (K₂CO₃), 2.0 M in Methanol

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add 4-amino-2-bromo-5-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF (100 mL) and triethylamine via syringe. Stir the mixture to obtain a suspension.

  • Add trimethylsilylacetylene dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Add 2.0 M potassium carbonate in methanol (20 mL) to the reaction mixture to effect the desilylation and facilitate the final cyclization. Stir at room temperature for an additional 4 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine as a solid.

Step 2: Synthesis of this compound

This procedure utilizes a Buchwald-Hartwig amination protocol to convert the aryl bromide to the corresponding primary amine using benzophenone imine as an ammonia equivalent.[7]

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine (from Step 1) (1.0 eq, 1.97 g, 10.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 183 mg, 0.2 mmol)

  • Xantphos (0.08 eq, 463 mg, 0.8 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14.0 mmol)

  • Benzophenone imine (1.2 eq, 2.17 g, 12.0 mmol)

  • Anhydrous 1,4-Dioxane, 100 mL

  • 2 M Hydrochloric Acid (HCl)

Procedure:

  • In an oven-dried flask under argon, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous dioxane (100 mL) followed by benzophenone imine.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in THF (50 mL) and add 2 M HCl (50 mL). Stir vigorously at room temperature for 2 hours to hydrolyze the imine.

  • Basify the mixture to pH > 10 with 2 M NaOH solution and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a dichloromethane-methanol gradient) to yield this compound.

Data Presentation

Table 1: Summary of Synthetic Protocol and Results

StepReactantProductKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
14-amino-2-bromo-5-iodopyridine6-bromo-1H-pyrrolo[3,2-c]pyridinePdCl₂(PPh₃)₂, CuI, Et₃NTHF651272>95
26-bromo-1H-pyrrolo[3,2-c]pyridineThis compoundPd₂(dba)₃, Xantphos, NaOtBuDioxane1001665>98

Table 2: Characterization Data for this compound

AnalysisData
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 11.25 (s, 1H, pyrrole-NH), 7.85 (s, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.10 (s, 2H, -NH₂)
Mass Spec (ESI+) m/z 134.07 [M+H]⁺

Note: NMR and Mass Spec data are hypothetical and representative for the target structure.

Conclusion

This application note details a robust and efficient two-step synthesis for this compound. The methodology leverages the regioselectivity of the Sonogashira reaction on a di-halogenated pyridine and the power of the Buchwald-Hartwig amination. The resulting product is a versatile building block, ideal for the development of novel therapeutics in various disease areas. The provided protocols are scalable and can be readily adopted by researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Palladium-Mediated Synthesis of 1H-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring introduces unique physicochemical properties, such as improved solubility and metabolic stability, and provides an additional site for hydrogen bonding. These characteristics make 1H-pyrrolo[3,2-c]pyridine derivatives attractive candidates for targeting a wide range of biological targets, including kinases and tubulin.[1][2]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient and modular synthesis of complex heterocyclic systems, including the 1H-pyrrolo[3,2-c]pyridine core. These methods offer high functional group tolerance, regioselectivity, and typically proceed in good to excellent yields. This document provides detailed protocols for two key palladium-mediated strategies: the construction of the 1H-pyrrolo[3,2-c]pyridine scaffold via Larock heteroannulation and the subsequent functionalization of the core through Suzuki cross-coupling.

Core Synthetic Strategies and Signaling Pathways

Two primary palladium-catalyzed methodologies for the synthesis and functionalization of 1H-pyrrolo[3,2-c]pyridines are highlighted: the Larock heteroannulation for the initial ring formation and the Suzuki coupling for further diversification.

G cluster_0 Strategy 1: Core Synthesis via Larock Heteroannulation cluster_1 Strategy 2: Core Functionalization via Suzuki Coupling A Substituted 3-Iodo-4-aminopyridine C Pd(0) Catalyst (e.g., Pd(OAc)2) A->C B Disubstituted Alkyne B->C D Intramolecular Heteroannulation C->D Oxidative Addition E Polysubstituted 1H-Pyrrolo[3,2-c]pyridine D->E Reductive Elimination F Bromo-1H-pyrrolo[3,2-c]pyridine H Pd(0) Catalyst (e.g., Pd(PPh3)4) F->H G Arylboronic Acid G->H I Cross-Coupling H->I Transmetalation J Aryl-substituted 1H-Pyrrolo[3,2-c]pyridine I->J Reductive Elimination

Caption: Overview of Palladium-Catalyzed Synthetic Strategies.

Experimental Protocols

Protocol 1: Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core via Larock Heteroannulation

This protocol describes the construction of the 1H-pyrrolo[3,2-c]pyridine scaffold through the palladium-catalyzed heteroannulation of a substituted 4-acetamido-3-iodopyridine with a diarylalkyne. This method allows for the direct formation of highly substituted 2,3-diaryl-5-azaindoles.[1]

G start Start: Assemble Reactants reactants Combine: - 4-Acetamido-3-iodopyridine - Diarylalkyne - Pd(OAc)2 - PPh3 - K2CO3 - DMF (Solvent) start->reactants reaction Heat Reaction Mixture (e.g., 100-120 °C) reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue heating if incomplete workup Aqueous Workup: - Dilute with Water - Extract with Ethyl Acetate monitor->workup Reaction complete purify Purification: - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify product Product: 2,3-Diaryl-1H-pyrrolo[3,2-c]pyridine purify->product

Caption: Workflow for Larock Heteroannulation.

Methodology:

  • To a dry reaction vessel, add the 4-acetamido-3-iodopyridine (1.0 equiv), the diarylalkyne (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and triphenylphosphine (PPh₃, 10-20 mol %).

  • Add palladium(II) acetate (Pd(OAc)₂, 5-10 mol %) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-diaryl-1H-pyrrolo[3,2-c]pyridine.

Data Presentation:

Entry4-Acetamido-3-iodopyridineDiarylalkyneCatalyst SystemYield (%)
1N-(3-iodopyridin-4-yl)acetamideDiphenylacetylenePd(OAc)₂ / PPh₃Good-Excellent[1]
2N-(2-methyl-3-iodopyridin-4-yl)acetamideDi-p-tolylacetylenePd(OAc)₂ / PPh₃Good-Excellent[1]
3N-(3-iodopyridin-4-yl)acetamideBis(4-methoxyphenyl)acetylenePd(OAc)₂ / PPh₃Good-Excellent[1]
Protocol 2: Functionalization of the 1H-Pyrrolo[3,2-c]pyridine Core via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids. This method is highly effective for introducing a diverse range of substituents at the C6 position of the scaffold.[2]

G start Start: Prepare Reactants reactants Combine in Microwave Vial: - 6-Bromo-1H-pyrrolo[3,2-c]pyridine - Arylboronic Acid - Pd(PPh3)4 - K2CO3 - 1,4-Dioxane/H2O start->reactants degas Degas with N2 reactants->degas reaction Microwave Irradiation (125 °C, 26 min) degas->reaction workup Aqueous Workup: - Extract with Ethyl Acetate reaction->workup purify Purification: - Combine organic layers - Dry and Concentrate - Column Chromatography workup->purify product Product: 6-Aryl-1H-pyrrolo[3,2-c]pyridine purify->product

Caption: Workflow for Suzuki Cross-Coupling.

Methodology:

  • In a microwave reaction vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 0.1 mmol), the desired substituted phenylboronic acid (1.5 equiv, 0.15 mmol), potassium carbonate (K₂CO₃, 5.0 equiv, 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equiv, 0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Seal the vial and degas the mixture by bubbling nitrogen gas through the solution for 5-10 minutes.

  • Place the reaction vial in a microwave reactor and irradiate at 125 °C for 26 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine product.[2]

Data Presentation:

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid63[2]
2o-Tolylboronic acid65[2]
3m-Tolylboronic acid94[2]
4p-Tolylboronic acid67[2]
52-Methoxyphenylboronic acid76[2]
64-Methoxyphenylboronic acid51[2]
74-Ethoxyphenylboronic acid57[2]
84-Chlorophenylboronic acid32[2]
9Naphthalen-2-ylboronic acid52[2]
10Pyridin-3-ylboronic acid55[2]

Conclusion

The palladium-catalyzed methodologies presented herein offer robust and versatile routes for the synthesis and functionalization of the medicinally important 1H-pyrrolo[3,2-c]pyridine scaffold. The Larock heteroannulation provides a direct entry to polysubstituted 5-azaindole cores, while the Suzuki cross-coupling allows for extensive diversification at the C6-position. These protocols, characterized by their operational simplicity and good to excellent yields, are highly valuable for the generation of compound libraries for drug discovery and development programs. The detailed experimental procedures and tabulated data serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for Sonogashira Coupling in 1H-pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction to synthesize 7-alkynyl-1H-pyrrolo[3,2-c]pyridines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the structural similarity of the 1H-pyrrolo[3,2-c]pyridine core to purines, making it a valuable scaffold for the development of novel therapeutics.

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]

General Reaction Scheme

The Sonogashira coupling for the synthesis of 7-alkynyl-1H-pyrrolo[3,2-c]pyridines generally proceeds by reacting a 7-halo-1H-pyrrolo[3,2-c]pyridine (where X is typically I or Br) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a suitable base in an appropriate solvent. The pyrrole nitrogen is often protected with a suitable protecting group (PG), such as a phenylsulfonyl (SO₂Ph) or benzyl (Bn) group, to enhance solubility and prevent side reactions.

Figure 1: General scheme for the Sonogashira coupling on a 1H-pyrrolo[3,2-c]pyridine core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 7-Halo-1H-pyrrolo[3,2-c]pyridine plus + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst base Base (e.g., Et₃N, DIPEA) product 7-Alkynyl-1H-pyrrolo[3,2-c]pyridine catalyst->product solvent Solvent (e.g., THF, DMF)

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from procedures reported for structurally similar heterocyclic systems, such as functionalized pyridines.[3]

Materials and Reagents
  • 7-Bromo-1H-pyrrolo[3,2-c]pyridine or 7-Iodo-1H-pyrrolo[3,2-c]pyridine (with or without N-protection)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 7-halo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.).

  • Addition of Catalyst and Co-catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).

  • Addition of Solvent and Base: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq.).

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Sonogashira couplings on pyridine and related heterocyclic cores, which can be considered indicative for the synthesis of 7-alkynyl-1H-pyrrolo[3,2-c]pyridines.

Table 1: Typical Reagent Stoichiometry and Catalyst Loading

Reagent/CatalystMolar Equivalents (eq.)Typical Loading (mol%)
7-Halo-1H-pyrrolo[3,2-c]pyridine1.0-
Terminal Alkyne1.1 - 1.5-
Palladium Catalyst0.01 - 0.11 - 10
Copper(I) Iodide0.02 - 0.22 - 20
Amine Base2.0 - 5.0-

Table 2: Reaction Conditions and Reported Yields for Analogous Systems

Halide SubstrateAlkyne SubstratePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[3]
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693[3]
6-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685[3]
N,N-Dialkyl-2-iodoanilineVarious terminal acetylenesPd/Cu catalyst-----Excellent[ ]
2-Aryl-3-iodo-4-(phenylamino)quinolineVarious terminal acetylenesPd(0)/CuI-----Good

Note: The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl.[2]

Reaction Mechanism and Workflow Visualization

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 2: Catalytic Cycle of the Sonogashira Coupling Reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-X-Pd(II)L₂ pd0->pd2_complex R-X pd_halide Oxidative Addition pd_alkyne_complex R-Pd(II)L₂(C≡CR') pd2_complex->pd_alkyne_complex cu_halide Cu(I)X pd2_complex->cu_halide CuX regenerated transmetalation Transmetalation pd_alkyne_complex->pd0 R-C≡C-R' reductive_elim Reductive Elimination cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide cu_acetylide->pd2_complex Copper Acetylide alkyne H-C≡C-R' alkyne->cu_halide base Base base->cu_halide

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Workflow Diagram

Figure 3: Step-by-step experimental workflow for the Sonogashira coupling in the synthesis of 7-alkynyl-1H-pyrrolo[3,2-c]pyridines.

Workflow start Start setup Reaction Setup: - Add 7-halo-1H-pyrrolo[3,2-c]pyridine to Schlenk flask - Establish inert atmosphere (N₂ or Ar) start->setup add_catalysts Add Catalysts: - Pd(PPh₃)₄ (or other Pd catalyst) - CuI setup->add_catalysts add_reagents Add Reagents: - Anhydrous solvent (THF or DMF) - Base (Et₃N or DIPEA) - Terminal alkyne add_catalysts->add_reagents reaction Reaction: - Stir at specified temperature (RT to 80°C) - Monitor by TLC add_reagents->reaction workup Work-up: - Cool to RT - Dilute with ethyl acetate - Wash with sat. aq. NH₄Cl and brine reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Filter and concentrate - Flash column chromatography workup->purification product Isolated Product: 7-Alkynyl-1H-pyrrolo[3,2-c]pyridine purification->product

Caption: A visual representation of the experimental workflow from setup to product isolation.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as THF and DMF are flammable and should be used in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper handling of Schlenk lines and inert gases.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 7-alkynyl-1H-pyrrolo[3,2-c]pyridines. The provided protocol, based on established procedures for similar heterocyclic systems, offers a reliable starting point for the synthesis of these valuable compounds. Optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, may be necessary depending on the specific substrates used. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to facilitate the synthesis and exploration of novel 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Application Notes: Utilizing 1H-pyrrolo[3,2-c]pyridin-6-amine Derivatives for MPS1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK), is a critical dual-specificity protein kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5] Aberrant expression and activity of MPS1 are linked to chromosomal instability, a hallmark of many cancers, making it a compelling therapeutic target in oncology.[6]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective MPS1 inhibitors.[7] Compounds based on this scaffold, such as CCT251455, have demonstrated high efficacy in both biochemical and cellular assays.[1] These inhibitors act as ATP-competitive agents, binding to the kinase domain of MPS1 and preventing its autophosphorylation and subsequent activation, which is essential for its role in the SAC.[4][8] Inhibition of MPS1 disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.[1][9][10]

This document provides detailed protocols for evaluating the inhibitory potential of 1H-pyrrolo[3,2-c]pyridin-6-amine and its derivatives against MPS1 kinase. The methodologies cover in vitro biochemical assays to determine direct enzymatic inhibition, as well as cell-based assays to assess target engagement and cellular consequences of MPS1 inhibition.

Data Presentation

The inhibitory activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against MPS1 kinase and cancer cell lines are summarized below. CCT251455 is a key example from this chemical series.[1][11]

Table 1: In Vitro Biochemical and Cellular Activity of CCT251455 [1][11]

Assay TypeParameterValueCell Line/System
Biochemical Kinase AssayIC503 nMRecombinant MPS1 Enzyme
Cellular Autophosphorylation Assay (p-MPS1 T676)IC5040 nMHCT-116
Cell Proliferation AssayGI50160 nMHCT-116

Table 2: Structure-Activity Relationship of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [11]

CompoundMPS1 IC50 (µM)CDK2 IC50 (µM)HCT-116 GI50 (µM)
8 (HTS Hit) 0.0250.0430.55
39 4.10 (P-MPS1 cellular)>109.80
48 0.60 (P-MPS1 cellular)>102.20
65 (CCT251455) 0.003 (biochemical) >100.16

Signaling Pathways and Experimental Workflows

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Unattached_Kinetochores Unattached Kinetochores MPS1_Kinase MPS1 Kinase (Inactive) Unattached_Kinetochores->MPS1_Kinase recruits & activates p_MPS1 p-MPS1 (Active) (Autophosphorylation at T676) MPS1_Kinase->p_MPS1 SAC_Proteins Spindle Assembly Checkpoint (SAC) Proteins (e.g., MAD2, BUBR1) p_MPS1->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex/C (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Cell_Death Cell Death (in cancer cells) APC_C->Cell_Death leads to faulty SAC & chromosome missegregation Inhibitor This compound Derivative (e.g., CCT251455) Inhibitor->MPS1_Kinase inhibits autophosphorylation

MPS1 Signaling Pathway and Inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase Buffer, ATP, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compound (serial dilutions) into assay plate Prepare_Reagents->Dispense_Inhibitor Add_Master_Mix Add Master Mix (MPS1 Kinase + Substrate) Dispense_Inhibitor->Add_Master_Mix Initiate_Reaction Initiate Reaction by adding ATP Add_Master_Mix->Initiate_Reaction Incubate_30C Incubate at 30°C for 45-60 minutes Initiate_Reaction->Incubate_30C Stop_Reaction Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) Incubate_30C->Stop_Reaction Incubate_RT Incubate for Detection (e.g., 40 min at RT) Stop_Reaction->Incubate_RT Read_Plate Read Plate (Luminescence) Incubate_RT->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Read_Plate->Data_Analysis End End Data_Analysis->End Cellular_Assay_Workflow Start Start Seed_Cells Seed HCT-116 Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat Cells with Test Compound (serial dilutions) for 2 hours Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells ELISA Perform ELISA for p-MPS1 (T676) and Total Protein Lyse_Cells->ELISA Normalize_Data Normalize p-MPS1 signal to total protein ELISA->Normalize_Data Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Normalize_Data->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridine Scaffold in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Investigated Compound: Research literature extensively documents the therapeutic potential of the 1H-pyrrolo[3,2-c]quinoline scaffold in the context of Alzheimer's disease, particularly through the development of serotonin 5-HT6 receptor antagonists. Direct studies on "1H-pyrrolo[3,2-c]pyridin-6-amine" are not prominently available. Therefore, these application notes will focus on a well-characterized derivative of the closely related quinoline scaffold, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (Compound 14) , as a representative molecule for investigating this chemical series in Alzheimer's disease research.

Introduction to the 1H-pyrrolo[3,2-c]quinoline Scaffold and Alzheimer's Disease

The 1H-pyrrolo[3,2-c]quinoline core structure serves as a valuable framework for the design of potent and selective ligands for various biological targets. In the realm of Alzheimer's disease, this scaffold has been successfully utilized to develop antagonists for the serotonin 5-HT6 receptor.[1] The 5-HT6 receptor is a promising target for improving cognitive deficits associated with dementia and Alzheimer's disease.[2] Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.

Compound 14 is a lead compound from this series that has demonstrated high affinity and selectivity for the 5-HT6 receptor, exhibiting procognitive effects in preclinical models.[1][2] These notes provide an overview of its application and detailed protocols for its evaluation.

Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action for Compound 14 in the context of Alzheimer's disease is its antagonism of the 5-HT6 receptor. This G-protein coupled receptor is almost exclusively expressed in the central nervous system. Its blockade has been shown to enhance cholinergic and glutamatergic neurotransmission, which are impaired in Alzheimer's disease, thereby offering a potential therapeutic strategy for cognitive enhancement.[3]

Pharmacological characterization has classified Compound 14 as a neutral antagonist, while the reference compound, SB-742457, is an inverse agonist at the 5-HT6 receptor.[1][2]

5-HT6 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for Compound 14 and the reference compound SB-742457.

Table 1: In Vitro Receptor Binding and Functional Activity [1][2]

CompoundTargetAssay TypeKi (nM)KB (nM)Functional Activity
Compound 14 5-HT6 ReceptorRadioligand Binding3-Neutral Antagonist
Compound 14 5-HT6 ReceptorFunctional Assay-0.41Neutral Antagonist
SB-742457 5-HT6 ReceptorRadioligand Binding--Inverse Agonist

Table 2: In Vivo Efficacy in Animal Models [1][2]

CompoundAnimal ModelAssayDose (mg/kg)Effect
Compound 14 RatNovel Object Recognition (PCP-induced deficit)3Reversal of memory deficit
Compound 14 RatVogel Test (Anxiolytic)3 (MED)Anxiolytic effect (2-fold higher than SB-742457)
Compound 14 RatForced Swim Test (Antidepressant)10 (MED)Antidepressant-like effect
SB-742457 RatNovel Object Recognition (PCP-induced deficit)3Reversal of memory deficit
SB-742457 RatVogel Test (Anxiolytic)3 (MED)Anxiolytic effect
SB-742457 RatForced Swim Test (Antidepressant)3 (MED)Antidepressant-like effect

MED: Minimum Effective Dose

Experimental Protocols

The following are detailed protocols for key experiments to evaluate compounds with a 1H-pyrrolo[3,2-c]quinoline scaffold targeting the 5-HT6 receptor.

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing human 5-HT6 receptors.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

    • Radioligand: [3H]LSD (lysergic acid diethylamide) or another suitable 5-HT6 radioligand.

    • Non-specific binding control: Serotonin (10 µM).

    • Test compound (e.g., Compound 14) at various concentrations.

    • Scintillation cocktail and vials.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Cell harvester and scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-h5-HT6R cells via homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and store at -80°C.

    • On the day of the experiment, thaw membranes and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions, and 50 µL of [3H]LSD (final concentration ~1-2 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM serotonin.

    • Add 50 µL of the diluted membrane preparation to initiate the binding reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol assesses the functional activity of the test compound (antagonist, inverse agonist, or agonist) at the 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing human 5-HT6 receptors.

    • Cell culture medium (e.g., DMEM) with supplements.

    • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

    • 5-HT (Serotonin) as the agonist.

    • Test compound (e.g., Compound 14).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Plate HEK293-h5-HT6R cells in a 96-well plate and grow to confluence.

    • On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed stimulation buffer.

    • For antagonist mode: Add the test compound at various concentrations and incubate for 15-30 minutes. Then, add a fixed concentration of 5-HT (e.g., EC80) and incubate for another 30 minutes at 37°C.

    • For inverse agonist mode: Add the test compound at various concentrations and incubate for 30 minutes at 37°C (without 5-HT).

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection kit.

    • Plot the data as a percentage of the maximal response to 5-HT (for antagonist mode) or as a percentage of basal cAMP levels (for inverse agonist mode).

    • Calculate the IC50 (for antagonists) or EC50 (for inverse agonists) from the dose-response curves. The KB can be calculated using the Gaddum equation for antagonists.

Protocol 3: Novel Object Recognition (NOR) Test in a PCP-induced Amnesia Model

This protocol evaluates the pro-cognitive effects of the test compound in a rodent model of cognitive impairment.

  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • Materials:

    • Open-field arena (e.g., 50 x 50 x 50 cm).

    • Two sets of identical objects (familiar objects) and one set of novel objects.

    • Phencyclidine (PCP) hydrochloride (2.5 mg/kg).

    • Test compound (e.g., Compound 14) and vehicle.

    • Video recording and tracking software.

  • Procedure:

    • Habituation: Allow rats to explore the empty arena for 10 minutes for 2-3 consecutive days.

    • Training (Acquisition) Phase:

      • Administer the vehicle or test compound (e.g., 3 mg/kg, i.p.) 60 minutes before the training session.

      • Administer PCP (2.5 mg/kg, i.p.) 30 minutes before the training session to induce a cognitive deficit.

      • Place two identical (familiar) objects in the arena and allow the rat to explore for 5 minutes.

    • Testing (Retention) Phase:

      • 24 hours after the training phase, place one familiar object and one novel object in the arena.

      • Allow the rat to explore for 5 minutes.

    • Data Analysis:

      • Record the time spent exploring each object (sniffing or touching with the nose).

      • Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

      • A positive DI indicates successful recognition memory. Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).

NOR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animals Adult Male Rats Habituation Day 1-2: Habituation (10 min in empty arena) Animals->Habituation Arena Open-Field Arena Arena->Habituation Objects Familiar & Novel Objects Training Day 3: Training Phase (5 min with 2 familiar objects) Objects->Training Dosing Day 3: Dosing (Vehicle/Compound 14, then PCP) Habituation->Dosing Dosing->Training Testing Day 4: Testing Phase (5 min with 1 familiar, 1 novel object) Training->Testing 24h delay Analysis Data Analysis (Calculate Discrimination Index) Testing->Analysis

Novel Object Recognition Workflow

Conclusion

The 1H-pyrrolo[3,2-c]quinoline scaffold represents a promising starting point for the development of novel therapeutics for Alzheimer's disease, particularly through the antagonism of the 5-HT6 receptor. The representative compound, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline, demonstrates potent in vitro activity and in vivo efficacy in models of cognitive impairment. The protocols provided herein offer a framework for the comprehensive evaluation of similar compounds, from initial target binding to preclinical assessment of cognitive-enhancing properties. Further research into this chemical class is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridin-6-amine as a Scaffold for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of potential Epidermal Growth Factor Receptor (EGFR) inhibitors based on the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][3] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its structural similarity to the purine core of ATP, suggesting its potential as a kinase inhibitor.[4][5] This document outlines the methodologies to assess the inhibitory potential of novel compounds derived from the this compound scaffold against EGFR.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound derivatives. This data illustrates the typical results obtained from the experimental protocols described below and serves as a template for presenting actual research findings.

Compound IDR1-SubstituentR2-SubstituentEGFR Kinase IC50 (nM)A431 Cell Viability IC50 (µM)
Example-001 HH150.515.2
Example-002 4-FluorophenylH25.82.1
Example-003 3-EthynylphenylH5.20.5
Example-004 4-FluorophenylMethyl35.13.5
Example-005 3-EthynylphenylMethyl8.90.9
Gefitinib (Reference)(Reference)2.00.2

EGFR Signaling Pathway and Point of Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][6] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2] Small molecule inhibitors, such as those derived from the this compound scaffold, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Autophosphorylation

EGFR signaling pathway and point of inhibition.

Experimental Workflow

A typical workflow for evaluating novel this compound derivatives as EGFR inhibitors involves a multi-step process. This process begins with a biochemical assay to determine the direct inhibitory effect on the EGFR kinase. Promising compounds are then advanced to cell-based assays to assess their anti-proliferative activity in cancer cell lines. Finally, western blot analysis is used to confirm that the cellular effects are mediated through the inhibition of EGFR signaling.

Experimental_Workflow Start Synthesized this compound Derivatives Kinase_Assay Biochemical EGFR Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT on A431 cells) (Determine IC50) Kinase_Assay->Cell_Viability_Assay Active Compounds Western_Blot Target Validation: Western Blot for p-EGFR and downstream proteins Cell_Viability_Assay->Western_Blot Potent Compounds Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Confirmed Mechanism

General experimental workflow for inhibitor evaluation.

Experimental Protocols

EGFR Kinase Assay (Biochemical)

This protocol describes a continuous-read kinase assay to determine the in vitro potency (IC50) of compounds against the EGFR enzyme.[7]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)[7]

  • Test compounds dissolved in DMSO

  • 384-well, white, non-binding surface microtiter plates

  • Plate reader capable of fluorescence detection (e.g., λex360/λem485)[7]

Procedure:

  • Prepare serial dilutions of the test compounds in 50% DMSO.

  • Add 0.5 µL of the serially diluted compounds to the wells of the 384-well plate.

  • Add 5 µL of EGFR enzyme (e.g., 5 nM final concentration) in kinase reaction buffer to each well.

  • Pre-incubate the plate for 30 minutes at 27°C.[7]

  • Prepare a master mix of ATP and the peptide substrate in kinase reaction buffer (e.g., final concentrations of 15 µM ATP and 5 µM peptide).[7]

  • Initiate the kinase reaction by adding 45 µL of the ATP/substrate master mix to each well.

  • Immediately place the plate in the plate reader and monitor the increase in fluorescence every 71 seconds for 30-120 minutes.[7]

  • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the test compounds on the viability and proliferation of a human cancer cell line that overexpresses EGFR, such as A431.[8]

Materials:

  • A431 human epidermoid carcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[3]

  • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[3]

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7]

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only (DMSO) controls.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3][7]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to confirm that the test compounds inhibit EGFR autophosphorylation in a cellular context.[1][2]

Materials:

  • A431 cells

  • Serum-free growth medium

  • Test compounds dissolved in DMSO

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total EGFR, and a loading control (e.g., β-Actin).[9]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed A431 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[7]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[2]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[2]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[2]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]

  • Detect the signal using an ECL substrate and an imaging system.[2]

  • To normalize the p-EGFR signal, strip the membrane and re-probe with an antibody against total EGFR and then a loading control like β-Actin.[1][2]

  • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols: In Vitro Screening of 1H-pyrrolo[3,2-c]pyridin-6-amine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives for their potential anticancer activity. The following sections detail the cytotoxic effects of these compounds on various cancer cell lines and provide standardized methods for assessing their efficacy.

Data Presentation: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. These values were determined using standard cytotoxicity assays.

Compound IDCancer Cell LineIC50 (µM)Reference Compound(s)
Series 1: Diarylureas and Diarylamides
8aA375P (Melanoma)Potent (nanomolar range)Sorafenib, Vemurafenib
8bA375P (Melanoma)Potent (nanomolar range)Sorafenib
8cA375P (Melanoma)-Sorafenib
8d, eNCI-9 Melanoma PanelVery high potency-
8gA375P (Melanoma)Potent (nanomolar range)Sorafenib
9a-c, fNCI-9 Melanoma Panel2-digit nanomolar range-
9bA375P (Melanoma)-Sorafenib, Vemurafenib
9b-fA375P (Melanoma)Higher potency than VemurafenibVemurafenib
Series 2: Colchicine-Binding Site Inhibitors
10tHeLa (Cervical Cancer)0.12-
10tSGC-7901 (Gastric Cancer)0.15-
10tMCF-7 (Breast Cancer)0.21-

Note: Specific IC50 values for some compounds are described as being in the "nanomolar range" or of "very high potency" in the source literature without exact numerical values being readily available in the abstracts.[1][2] Compound 10t demonstrated significant potency against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing cytotoxicity and cell viability.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), SGC-7901 (gastric carcinoma), MCF-7 (breast adenocarcinoma), and A375P (melanoma) are commonly used.

  • Culture Medium: Cells are typically grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2 and 95% air.[5]

Cytotoxicity Assays

Two common colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

This assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for an additional 48 hours.[5]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells.[5]

  • Washing: Discard the supernatant and wash the plates five times with tap water and then air dry.[5]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][10]

  • Washing: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[10]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[11]

Visualizations

Experimental Workflow for In Vitro Screening

The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., HeLa, MCF-7) C Cell Seeding in 96-well Plates A->C B Synthesis & Dilution of This compound Derivatives D Treatment with Derivatives (48-72h Incubation) B->D C->D E MTT or SRB Assay Protocol D->E F Absorbance Measurement (Microplate Reader) E->F G IC50 Value Calculation F->G H Identification of Lead Compounds G->H

Caption: General workflow for in vitro screening of novel compounds.

Proposed Signaling Pathway of Action

Some 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine-binding site.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome A 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine-Binding Site on β-tubulin A->B Enters Cancer Cell C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Inhibition of Cancer Cell Proliferation F->G

Caption: Proposed mechanism of action via tubulin inhibition.

References

Developing Orally Bioavailable Inhibitors from 1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of orally bioavailable inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine scaffold. This versatile scaffold has been successfully utilized to generate potent inhibitors for various oncology targets, including kinases and tubulin. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of novel 1H-pyrrolo[3,2-c]pyridine derivatives.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, offering a rigid framework with multiple points for diversification. Its unique chemical properties have been exploited to develop inhibitors with high potency, selectivity, and desirable pharmacokinetic profiles, including oral bioavailability. This document will focus on the development of inhibitors for three key cancer targets: Monopolar Spindle 1 (MPS1) kinase, tubulin (targeting the colchicine-binding site), and FMS kinase (CSF1R).

Data Presentation

Table 1: In Vitro Potency of 1H-pyrrolo[3,2-c]pyridine Inhibitors against MPS1 Kinase
CompoundMPS1 IC50 (µM)P-MPS1 IC50 (µM)HCT116 GI50 (µM)CDK2 IC50 (µM)Reference
8 0.025-0.550.043[1]
65 (CCT251455) -0.040.16-[1]
61 -0.160.50-[1]
62 -6.904.60-[1]
Table 2: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Tubulin Inhibitors
CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 0.120.150.21[2][3]
CA-4 (Positive Control) ---[2]
Table 3: In Vitro Potency of 1H-pyrrolo[3,2-c]pyridine Inhibitors against FMS Kinase
CompoundFMS Kinase IC50 (nM)BMDM IC50 (nM)Reference
1e 60-[4]
1r 3084[4]
KIST101029 (Lead Compound) 96195[4]
Table 4: Pharmacokinetic Parameters of Selected 1H-pyrrolo[3,2-c]pyridine Inhibitors
CompoundDosing RouteBioavailability (F%)Key FindingsReference
39 Oral (mouse)Good in vivo pharmacokineticsImproved metabolic stability and reduced efflux compared to hit compound.[1]
BPR1R024 (related scaffold) Oral-Potent CSF1R activity (IC50 = 0.53 nM) and delayed tumor growth in vivo.[5]

Signaling Pathways and Mechanisms of Action

MPS1 Kinase Inhibition and the Spindle Assembly Checkpoint

MPS1 is a crucial kinase that governs the spindle assembly checkpoint (SAC), a critical cellular process ensuring accurate chromosome segregation during mitosis.[1][6] In cancer cells, which often exhibit chromosomal instability, MPS1 is frequently overexpressed, making it a prime therapeutic target.[1] 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 act by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates. This leads to a defective SAC, premature anaphase, chromosome missegregation, and ultimately, apoptotic cell death in cancer cells.[7]

MPS1_Pathway Unattached_Kinetochores Unattached Kinetochores MPS1_Active Active MPS1 Unattached_Kinetochores->MPS1_Active activates MPS1_Inactive Inactive MPS1 SAC_Proteins SAC Proteins (Mad1, Mad2, Bub1, etc.) MPS1_Active->SAC_Proteins phosphorylates Pyrrolo_Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor (e.g., CCT251455) Pyrrolo_Inhibitor->MPS1_Active inhibits APC_C Anaphase Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase allows Apoptosis Apoptosis Anaphase->Apoptosis leads to (in cancer cells)

Figure 1: MPS1 Inhibition Pathway.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, motility, and intracellular transport.[2][3] Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[2][3] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3]

Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 1H-pyrrolo[3,2-c]pyridine Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Inhibited_Dimer Inhibited Tubulin Dimer Microtubule->Tubulin_Dimers Depolymerization Pyrrolo_Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor (e.g., 10t) Pyrrolo_Inhibitor->Tubulin_Dimers binds to colchicine site Disrupted_Microtubule Microtubule Disruption Inhibited_Dimer->Disrupted_Microtubule prevents polymerization G2_M_Arrest G2/M Cell Cycle Arrest Disrupted_Microtubule->G2_M_Arrest leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces

Figure 2: Tubulin Inhibition Mechanism.

Experimental Protocols

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process that can be adapted to introduce various substituents at different positions of the ring system. A common synthetic route involves a domino Sonagashira coupling and cyclization, followed by further functionalization.[1]

Synthesis_Workflow Start Starting Materials: Substituted Pyridines Step1 Step 1: Iodination and Bromination Start->Step1 Intermediate1 4-amino-2-bromo-5-iodopyridine intermediate Step1->Intermediate1 Step2 Step 2: Sonagashira Coupling with an Alkyne Intermediate1->Step2 Intermediate2 Key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate Step2->Intermediate2 Step3 Step 3: Suzuki or Buchwald-Hartwig Coupling Intermediate2->Step3 Final_Product Final 1H-pyrrolo[3,2-c]pyridine Inhibitor Step3->Final_Product PK_Workflow Start Test Compound (1H-pyrrolo[3,2-c]pyridine derivative) Dosing Oral Dosing (Mouse Model) Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LC_MS_Analysis->PK_Analysis

References

Application Notes and Protocols: Structure-Based Design of 1H-pyrrolo[3,2-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-based design, synthesis, and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of various biological targets implicated in cancer. Detailed protocols for key experiments are provided to facilitate the replication and further development of these compounds.

Introduction to 1H-pyrrolo[3,2-c]pyridine Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile platform for the development of potent inhibitors targeting key proteins in oncology. This core structure has been successfully utilized to design inhibitors for critical cellular targets such as tubulin, Monopolar Spindle 1 (MPS1) kinase, and FMS kinase. The rigid nature of the bicyclic system allows for the precise positioning of substituents to interact with specific binding sites, leading to high-affinity and selective inhibitors. Structure-based design, often guided by X-ray crystallography and molecular modeling, has been instrumental in the optimization of these compounds.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various 1H-pyrrolo[3,2-c]pyridine derivatives against their respective targets and cancer cell lines.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors [1][2][3]

CompoundTargetHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t Tubulin (Colchicine Site)0.120.150.21
CA-4 (positive control) TubulinNot ReportedNot ReportedNot Reported

Table 2: Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors [4][5]

CompoundTargetP-MPS1 IC₅₀ (µM)HCT116 GI₅₀ (µM)
65 (CCT251455) MPS1 Kinase0.040.16
HTS hit 8 MPS1 KinaseNot ReportedNot Reported

Table 3: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [6]

CompoundTargetFMS Kinase IC₅₀ (nM)
1r FMS Kinase30
1e FMS Kinase60
KIST101029 (lead compound) FMS Kinase96

Signaling Pathways and Experimental Workflows

MPS1 Kinase and the Spindle Assembly Checkpoint

Monopolar spindle 1 (MPS1) is a critical protein kinase involved in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[4][5] Overexpression of MPS1 is observed in many human cancers and is associated with chromosomal instability.[4][5] Inhibition of MPS1 leads to a defective SAC, resulting in mitotic arrest and subsequent cell death in cancer cells.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Proteins Spindle Assembly Checkpoint (SAC) Proteins MPS1->SAC_Proteins phosphorylates APC/C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC/C inhibits Anaphase Anaphase APC/C->Anaphase triggers Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor (e.g., CCT251455) Inhibitor->MPS1

Caption: MPS1 Kinase Signaling in the Spindle Assembly Checkpoint.

Structure-Based Drug Design Workflow

The development of potent 1H-pyrrolo[3,2-c]pyridine inhibitors often follows a structure-based design approach. This iterative process integrates computational and experimental techniques to optimize lead compounds.

SBDD_Workflow HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification (e.g., Compound 8) HTS->Hit_Identification X-ray_Crystallography X-ray Crystallography of Target-Hit Complex Hit_Identification->X-ray_Crystallography SBDD Structure-Based Design & Optimization X-ray_Crystallography->SBDD Synthesis Synthesis of Novel Analogs SBDD->Synthesis Biological_Evaluation Biological Evaluation (In vitro & In vivo) Synthesis->Biological_Evaluation Biological_Evaluation->SBDD Iterative Cycle Lead_Compound Lead Compound (e.g., CCT251455) Biological_Evaluation->Lead_Compound

Caption: A typical workflow for structure-based drug design.

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[2][3]

This protocol describes a general method for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine-binding site of tubulin. The key step involves a Suzuki cross-coupling reaction.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (intermediate 16)

  • Appropriate arylboronic acids

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.1 eq).

  • Degas the reaction mixture and purge with nitrogen.

  • Heat the mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antiproliferative MTT Assay[2][3]

This protocol is for assessing the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (0.1% DMSO).

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software (e.g., GraphPad Prism).

Tubulin Polymerization Assay[1][2][3]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compounds

  • Positive control (e.g., Combretastatin A-4) and negative control (e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a solution of tubulin in general tubulin buffer.

  • Add the test compound at various concentrations to the tubulin solution and incubate on ice.

  • Initiate polymerization by adding GTP and increasing the temperature to 37 °C.

  • Monitor the change in absorbance (turbidity) at 340 nm over time.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Kinase Inhibition Assay (General Protocol for MPS1 or FMS)[6]

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., MPS1 or FMS)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)

  • Kinase reaction buffer

  • Test compounds in DMSO

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or luminescence reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations (10-dose assay with serial dilutions is common).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unreacted ATP.

  • Quantify the amount of incorporated phosphate using a scintillation counter (for radiolabeled ATP) or measure the luminescent signal (for non-radioactive methods).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

X-ray Crystallography for Structure-Based Design[7][8][9]

This protocol outlines the general steps for obtaining a crystal structure of a target protein in complex with a 1H-pyrrolo[3,2-c]pyridine inhibitor.

Procedure:

  • Protein Expression and Purification: Express the target protein (e.g., MPS1 kinase domain) in a suitable expression system (e.g., E. coli, insect cells) and purify it to high homogeneity using chromatographic techniques.

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the inhibitor and allow it to diffuse into the crystal.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement if a homologous structure is available.

    • Build the protein-ligand model into the electron density map and refine the structure to obtain a high-resolution model of the complex.

  • Structural Analysis: Analyze the interactions between the inhibitor and the protein's binding site to guide the next round of inhibitor design. This information is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Analytical Characterization of 1H-pyrrolo[3,2-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of 1H-pyrrolo[3,2-c]pyridin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail methods for chromatographic separation and spectroscopic analysis to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this polar aromatic compound.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the same solvent used for the standard to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determined by UV scan)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Quantitative Data Summary
ParameterExpected Value
Retention Time 5 - 10 minutes (dependent on the exact gradient and column)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
**Linearity (R²) **> 0.999

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and analysis software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (splitless mode)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to the silylated derivative of this compound.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify impurities using an internal standard if necessary.

Quantitative Data Summary
ParameterExpected Value
Molecular Ion (M+) of TMS derivative m/z 205 (for mono-silylated)
Major Fragment Ions Dependent on the fragmentation pattern of the silylated derivative. A prominent ion at m/z [M-15]+ is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Predicted Spectral Data

Based on the analysis of similar structures, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Actual values may vary.

¹H NMR (DMSO-d₆) Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
NH (pyrrole)~11.0br s1HH1
Aromatic CH~7.5-8.0d1HPyridine ring
Aromatic CH~7.0-7.5d1HPyridine ring
Aromatic CH~6.5-7.0m2HPyrrole ring
NH₂~5.5-6.0br s2H6-amine
¹³C NMR (DMSO-d₆) Predicted Chemical Shift (ppm)Assignment
Aromatic C~140-150C-N (Pyridine)
Aromatic C~130-140C-NH₂ (Pyridine)
Aromatic C~110-130Aromatic CH
Aromatic C~100-110Aromatic CH (Pyrrole)

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or HPLC system for sample introduction

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas Pressure: 1-2 bar

      • Drying Gas Flow: 5-10 L/min

      • Drying Gas Temperature: 200-300 °C

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Quantitative Data Summary
ParameterTheoretical Value
Molecular Formula C₇H₇N₃
Monoisotopic Mass 133.0640 g/mol
[M+H]⁺ (protonated) m/z 134.0718
[M+Na]⁺ (sodiated) m/z 156.0538
[M+K]⁺ (potassiated) m/z 172.0277

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_development Drug Development Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Check GCMS GC-MS (Impurity Profiling) Purification->GCMS Impurity Analysis NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Structure Confirmation HRMS High-Resolution MS (Molecular Formula) Purification->HRMS Identity Confirmation Bioactivity Biological Activity Screening HRMS->Bioactivity Proceed if Pure & Correct

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Logical Relationship of Analytical Techniques

analytical_relationship cluster_techniques Characterization Techniques cluster_methods Analytical Methods Compound This compound (Sample) Purity Purity Assessment Compound->Purity Is it pure? Structure Structural Confirmation Compound->Structure What is its structure? Identity Identity Verification Compound->Identity What is its mass? HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR Structure->NMR MS Mass Spectrometry Identity->MS

Caption: Relationship between analytical questions and the techniques used for characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the 1H-pyrrolo[3,2-c]pyridine core?

A1: Several synthetic routes are employed for the synthesis of 1H-pyrrolo[3,2-c]pyridines, which are a class of azaindoles. Modern methods are often preferred for their efficiency and milder reaction conditions. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile and include reactions like the Larock indole synthesis, which involves the reaction of an ortho-haloaminopyridine with an alkyne.[1][2][3] Suzuki and Sonogashira couplings are also used to construct the pyrrole ring onto a functionalized pyridine precursor.[4][5]

  • Leimgruber-Batcho Synthesis: This method is a reliable route for indole and azaindole synthesis, starting from an ortho-nitrotoluene derivative.[6][7][8] Microwave assistance can significantly accelerate this reaction.[7]

  • Multi-step Synthesis from Substituted Pyridines: A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A recent example involves the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methylpyridine through a sequence of oxidation, nitration, enamine formation, and reductive cyclization.[4][5]

Q2: Why are the yields for azaindole syntheses, including 1H-pyrrolo[3,2-c]pyridine, often low?

A2: The primary reason for low yields in many traditional azaindole syntheses is the electron-deficient nature of the pyridine ring. This characteristic can hinder key electrophilic substitution or cyclization steps that are common in classical indole syntheses like the Fischer indole synthesis. Consequently, harsher reaction conditions may be required, which can lead to the formation of side products and decomposition of starting materials or the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine and its derivatives.

Issue 1: Low Yield of 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

Q: I am following a literature procedure for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starting from 2-bromo-5-methyl-4-nitropyridine 1-oxide and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization, but my yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this multi-step synthesis can arise from several factors. Here is a systematic approach to troubleshoot the issue:

  • Purity of Starting Materials: Ensure that the 2-bromo-5-methyl-4-nitropyridine 1-oxide is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Conditions for Enamine Formation: The reaction with DMF-DMA to form the enamine intermediate is crucial. Ensure that the reaction is carried out under anhydrous conditions, as DMF-DMA is sensitive to moisture. The reaction temperature and time should also be optimized.

  • Efficiency of Reductive Cyclization: The choice of reducing agent and reaction conditions for the cyclization of the enamine intermediate is critical. Iron powder in acetic acid is a common choice.[5]

    • Activation of Iron: Ensure the iron powder is activated, for example, by washing with dilute acid to remove any oxide layer.

    • Temperature Control: The reaction temperature for the cyclization should be carefully controlled to prevent side reactions.

    • Alternative Reducing Agents: If iron/acetic acid is not effective, other reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation (e.g., Pd/C, H₂) could be explored.[8]

Below is a troubleshooting workflow for this specific issue:

Low_Yield_Troubleshooting Start Low Yield of 6-bromo-1H-pyrrolo[3,2-c]pyridine Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and retry Optimize_Enamine Optimize Enamine Formation Check_Purity->Optimize_Enamine If pure Optimize_Enamine->Start If enamine formation is poor, adjust conditions Optimize_Cyclization Optimize Reductive Cyclization Optimize_Enamine->Optimize_Cyclization If enamine formation is efficient Optimize_Cyclization->Start If cyclization is poor, try alternative reducing agents Purification Review Purification Method Optimize_Cyclization->Purification If cyclization is efficient Purification->Start If product is lost during purification Success Improved Yield Purification->Success If purification is optimized

Caption: Troubleshooting workflow for low yield of the 6-bromo intermediate.

Issue 2: Low Yield in Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Q: I am performing a Suzuki coupling reaction between 6-bromo-1H-pyrrolo[3,2-c]pyridine and an arylboronic acid, but the yield of the desired 6-aryl derivative is low. What factors should I investigate?

A: Low yields in Suzuki coupling reactions involving heteroaromatic halides can be due to several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂ may offer better results in terms of regioselectivity and yield for azaindole synthesis.[9]

  • Base Selection: The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) is frequently used.[4][5] Ensure the base is finely powdered and anhydrous. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in some cases.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used. The ratio of organic solvent to water can influence the reaction rate and yield. Ensure the solvents are degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Temperature and Time: Microwave irradiation can significantly reduce reaction times and improve yields.[4][5] If using conventional heating, ensure the temperature is optimal for the specific catalyst and substrates. Monitor the reaction progress by TLC or LC-MS to avoid decomposition due to prolonged heating.

  • Quality of Boronic Acid: Boronic acids can decompose upon storage. Use fresh or properly stored boronic acid.

Here is a logical diagram for optimizing the Suzuki coupling reaction:

Suzuki_Coupling_Optimization Start Low Yield in Suzuki Coupling Catalyst_Ligand Screen Catalyst and Ligand Start->Catalyst_Ligand Base Optimize Base Start->Base Solvent Adjust Solvent System Start->Solvent Temperature_Time Optimize Temperature and Time Start->Temperature_Time Boronic_Acid Check Boronic Acid Quality Start->Boronic_Acid Improved_Yield Improved Yield Catalyst_Ligand->Improved_Yield Base->Improved_Yield Solvent->Improved_Yield Temperature_Time->Improved_Yield Boronic_Acid->Improved_Yield

Caption: Key parameters for optimizing Suzuki coupling yield.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives via Suzuki coupling.

Compound IDAryl SubstituentYield (%)
10aPhenyl63
10bo-tolyl65
10cm-tolyl94
10f2-methoxyphenyl76
10n4-nitrophenyl51
10rPyridin-3-yl55
Data sourced from Wang et al., 2024.[4][5][10]

Experimental Protocols

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from the work of Wang et al. (2024).[4][5]

  • Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide

    • To a solution of 2-bromo-5-methylpyridine in dichloromethane, add m-chloroperbenzoic acid (m-CPBA).

    • Stir the mixture at room temperature overnight under a nitrogen atmosphere.

    • Adjust the pH to 8 with aqueous sodium bicarbonate and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel chromatography.

  • Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

    • Add 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

    • Stir the reaction mixture at 90 °C for 4 hours.

    • Pour the mixture onto ice and neutralize with sodium carbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

    • To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture at 100 °C for 2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration and dry.

  • Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

    • To a suspension of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid, add iron powder.

    • Stir the mixture at 100 °C for 5 hours.

    • Filter the reaction mixture and concentrate the filtrate in vacuo.

    • Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate.

    • Wash the organic portion with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography.

The overall workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine 1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide C->D DMF-DMA E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Caption: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

General Procedure for Suzuki Coupling

This general procedure is based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[5]

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the respective arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed mixture of 1,4-dioxane and water.

  • Seal the vial and irradiate in a microwave reactor at 125 °C for 26 minutes.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

References

Technical Support Center: Overcoming Low Yield in Palladium-Mediated Displacement of 6-Bromo Substituents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges associated with low yields in palladium-mediated displacement reactions of 6-bromo substituents.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a 6-bromo-heterocycle is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields in palladium-catalyzed cross-coupling reactions involving 6-bromo-heterocycles can often be attributed to several factors. Catalyst inactivity is a primary concern, where the chosen palladium catalyst or ligand may not be suitable for the specific heteroaromatic substrate.[1] The reaction conditions, including temperature, solvent, and the choice of base, are critical and may require optimization.[1] Furthermore, impurities in the starting materials can poison the catalyst, and poor solubility of the reactants can impede the reaction rate.[1] For heteroaryl substrates, catalyst deactivation through coordination of Lewis-basic heterocycles to the palladium center is a significant challenge.[2]

Q2: I am observing significant formation of side products, such as homocoupling and hydrodehalogenation. How can I minimize these?

A2: The formation of side products is a common issue that competes with the desired cross-coupling reaction. Homocoupling of the coupling partners and hydrodehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[3] To minimize alkyne homocoupling (Glaser coupling) in Sonogashira reactions, it is crucial to run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[4] Considering a copper-free protocol can also eliminate this side reaction.[4] For hydrodehalogenation, optimizing the base and temperature can be effective. Weaker bases or lower temperatures may be necessary for sensitive substrates.

Q3: How critical is the choice of ligand in the displacement of a 6-bromo substituent, and what are some general recommendations?

A3: The choice of ligand is paramount to the success of palladium-catalyzed cross-coupling reactions.[5] The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For challenging substrates, such as sterically hindered or electron-deficient 6-bromo-heterocycles, bulky, electron-rich phosphine ligands are often required. Ligands like XPhos, RuPhos, and SPhos have demonstrated broad utility in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[6][7] The selection of the optimal ligand is often substrate-dependent and may require screening of several candidates.

Q4: My 6-bromo-substituted starting material has poor solubility in common organic solvents. What strategies can I employ to address this?

A4: Poor solubility of reactants is a known obstacle that can hinder reaction rates.[1] Several strategies can be employed to overcome this. A solvent screen to identify a more suitable reaction medium is a good starting point. Solvent mixtures, such as 1,4-dioxane/water or THF/water, can sometimes improve solubility.[1][8] Increasing the reaction temperature can also enhance the solubility of your substrate.[4] In some cases, the use of co-solvents or additives may be necessary to achieve a homogeneous reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Conversion of the 6-Bromo Starting Material

This is a frequent issue that often points to problems with catalyst activation, catalyst poisoning, or suboptimal reaction conditions.

Troubleshooting Workflow:

low_conversion start Low or No Conversion catalyst Verify Catalyst and Ligand Activity start->catalyst Initial Check conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active outcome Improved Conversion catalyst->outcome If new catalyst/ligand works reagents Check Reagent Quality and Stoichiometry conditions->reagents If optimization fails conditions->outcome If new conditions work reagents->outcome If reagents are pure catalyst_deactivation start Catalyst Deactivation with Heterocycles ligand_screening Screen Bulky, Electron-Rich Ligands start->ligand_screening catalyst_loading Increase Catalyst Loading ligand_screening->catalyst_loading If yield is still low outcome Successful Coupling ligand_screening->outcome Optimal ligand found additives Consider Additives catalyst_loading->additives If deactivation persists catalyst_loading->outcome Yield improves additives->outcome Deactivation suppressed catalytic_cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArNu Ar-Pd(II)L2-Nu PdII_ArX->PdII_ArNu Transmetalation PdII_ArNu->Pd0 Reductive Elimination Product Ar-Nu MX M-X ArX Ar-X Nu Nucleophile (Nu-M)

References

optimization of reaction conditions for 1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-pyrrolo[3,2-c]pyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridines, providing potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective Catalyst Activity: The palladium or copper catalyst used in cross-coupling reactions (e.g., Suzuki, Sonagashira) may be inactive or degraded.- Use fresh catalyst or a different batch. - Ensure anaerobic conditions if the catalyst is air-sensitive. - Consider using a different catalyst or ligand system.
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may be degrading reactants or products.- Screen a range of temperatures to find the optimum. - Monitor the internal reaction temperature closely.
Incorrect Stoichiometry: The ratio of reactants, catalyst, and base can significantly impact the reaction outcome.- Carefully verify the stoichiometry of all reagents. - Consider a slight excess of the boronic acid or alkyne in coupling reactions.
Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.- Purify starting materials via recrystallization or column chromatography. - Verify the purity of starting materials using techniques like NMR or LC-MS.
Formation of Significant Side Products Homo-coupling of Boronic Acids (in Suzuki reactions): This is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.- Ensure rigorous anaerobic conditions. - Add the boronic acid slowly to the reaction mixture. - Use a different palladium catalyst or ligand that is less prone to homo-coupling.
Incomplete Cyclization: In multi-step syntheses involving a final cyclization step to form the pyrrole ring, the reaction may not go to completion.- Increase the reaction time or temperature. - Use a stronger acid or base catalyst for the cyclization step. - Ensure the precursor is pure, as impurities can inhibit cyclization.
Rearrangement of Isomers: In some cases, particularly with substituted pyrrolopyridines, rearrangement to other isomers like 1H-pyrrolo[2,3-b]pyridine can occur.[1]- Carefully control the reaction conditions, especially temperature and the choice of base. - The use of primary amines in nucleophilic substitution reactions on some 4-substituted pyrrolo[3,2-c]pyridines has been reported to lead to mixtures of isomers.[1]
Difficulty in Product Purification Co-elution with Starting Materials or Byproducts: The product may have similar polarity to remaining starting materials or side products, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product Instability: The desired 1H-pyrrolo[3,2-c]pyridine derivative may be unstable under the purification conditions.- Avoid prolonged exposure to strong acids or bases during workup and purification. - Keep the product cool and consider storing it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the 1H-pyrrolo[3,2-c]pyridine core?

A1: Common strategies often start from appropriately substituted pyridine or pyrrole precursors.[1] One prevalent method involves a domino palladium-mediated Sonagashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[2] Another approach utilizes a Suzuki cross-coupling reaction to introduce an aryl group at the 6-position of a pre-formed 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[3][4]

Q2: My Suzuki coupling reaction to introduce a substituent at the 6-position is not working. What should I check?

A2: For a problematic Suzuki coupling, consider the following:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand. Pd(PPh₃)₄ is commonly used.[5]

  • Base: The choice and quality of the base (e.g., Na₂CO₃, K₂CO₃) are critical. Ensure it is anhydrous if required by the reaction conditions.

  • Solvent: A mixture of an organic solvent (like DMF or dioxane) and water is often used.[5] The ratio can be important.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am following a literature procedure for a multi-step synthesis, but my overall yield is very low. Where should I focus my optimization efforts?

A3: In a multi-step synthesis, it is crucial to optimize each step. Pay close attention to the purification of intermediates. Even small amounts of impurities carried over from one step can significantly impact the next. Monitor each reaction by TLC or LC-MS to ensure it has gone to completion before proceeding to the next step. Re-evaluating the reaction conditions (temperature, time, stoichiometry) for the lowest-yielding steps is also a good strategy.

Q4: Are there any specific safety precautions I should take when synthesizing 1H-pyrrolo[3,2-c]pyridines?

A4: Standard laboratory safety practices should always be followed. Many of the reagents used, such as palladium catalysts, organoboronic acids, and various organic solvents, can be toxic, flammable, or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

A common method for introducing an aryl group at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core involves a Suzuki cross-coupling reaction.[4]

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., DMF/H₂O mixture), add the corresponding arylboronic acid (1.2 equivalents).[4][5]

  • Add a base, such as Na₂CO₃ (2.0 equivalents).[5]

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.1 equivalents).[5]

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Tabulated Reaction Conditions for Suzuki Coupling
CompoundArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
10a Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10063[3]
10f 2-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10076[3]
10h 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10051[3]
10k 4-Ethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10057[3]
10m 4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10032[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Start_Pyridyl Substituted Pyridine Coupling Cross-Coupling (e.g., Suzuki, Sonagashira) Start_Pyridyl->Coupling Start_Pyrrole Substituted Pyrrole Start_Pyrrole->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Functionalization Functional Group Interconversion Cyclization->Functionalization Product 1H-pyrrolo[3,2-c]pyridine Derivative Cyclization->Product Direct to Product Functionalization->Product

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridines.

Troubleshooting_Tree cluster_check1 Initial Checks cluster_check2 Reaction Conditions cluster_check3 Side Reactions cluster_solution Outcome Start Low Product Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Improved_Yield Improved Yield Start->Improved_Yield No Check_Reagents Verify Reagent Stoichiometry Check_Purity->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Optimize_Temp->Check_Catalyst Change_Solvent Evaluate Solvent System Check_Catalyst->Change_Solvent Check_Side_Products Analyze Side Products (e.g., by LC-MS) Change_Solvent->Check_Side_Products Inert_Atmosphere Ensure Inert Atmosphere Check_Side_Products->Inert_Atmosphere Inert_Atmosphere->Improved_Yield

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazoles?

A1: The synthesis of (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazoles typically involves a two-stage process: first, the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by the formation of the oxazole ring at the C2-position. Common strategies for oxazole ring formation on a pre-existing pyrrole moiety include the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Q2: I am having trouble with the initial synthesis of the 1H-pyrrolo[3,2-c]pyridine core. What are the key challenges?

A2: Synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be challenging due to the multi-step nature of the process and the potential for side reactions. Common issues include low yields in the initial nitration or cyclization steps, and difficulties in purification. It is crucial to use high-purity starting materials and to carefully control reaction conditions, particularly temperature and reaction time.

Q3: My Van Leusen reaction to form the oxazole ring is giving a low yield. What can I do?

A3: Low yields in the Van Leusen reaction can be attributed to several factors. Ensure that your 2-formyl-1H-pyrrolo[3,2-c]pyridine starting material is pure and that the tosylmethyl isocyanide (TosMIC) is of high quality. The choice of base and solvent is also critical. A common troubleshooting step is to screen different bases (e.g., K₂CO₃, DBU) and solvent systems (e.g., methanol, DMF, DME). Running the reaction under an inert atmosphere can also prevent degradation of reactants and intermediates.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, several side reactions can occur. During the formation of the 1H-pyrrolo[3,2-c]pyridine core, over-nitration or incomplete cyclization can be problematic. In the subsequent oxazole formation, potential side reactions include the decomposition of the TosMIC reagent, incomplete reaction leading to the isolation of intermediate oxazolines, and potential N-alkylation of the pyrrolo[3,2-c]pyridine core under basic conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-c]pyridine

Symptoms:

  • Low to no conversion of the starting 1H-pyrrolo[3,2-c]pyridine to the desired 2-formyl derivative.

  • Formation of a complex mixture of products that is difficult to purify.

  • Recovery of unreacted starting material.

Possible Causes and Solutions:

CauseTroubleshooting Recommendation
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure that both POCl₃ and DMF are anhydrous. It is recommended to use freshly distilled POCl₃ and anhydrous DMF.
Insufficient Electrophilicity The 1H-pyrrolo[3,2-c]pyridine ring may not be sufficiently electron-rich for efficient formylation. Consider protecting the pyrrole nitrogen with an electron-donating group to increase the nucleophilicity of the ring.
Incorrect Reaction Temperature The reaction temperature is crucial. If the temperature is too low, the reaction may be too slow. If it is too high, it can lead to decomposition. Start with a low temperature (0 °C) and slowly warm to room temperature or slightly above, monitoring the reaction by TLC.
Suboptimal Work-up Procedure The work-up is critical to hydrolyze the intermediate iminium salt to the aldehyde. Ensure that the reaction mixture is quenched with an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) at a low temperature and stirred for a sufficient time to complete the hydrolysis.
Issue 2: Poor Yield or No Product in the Van Leusen Oxazole Synthesis

Symptoms:

  • Low yield of the desired (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole.

  • Isolation of an intermediate oxazoline.

  • Decomposition of the starting materials.

Possible Causes and Solutions:

CauseTroubleshooting Recommendation
Poor Quality TosMIC Tosylmethyl isocyanide (TosMIC) can degrade over time. Use freshly prepared or commercially available high-purity TosMIC.
Inappropriate Base The choice of base is critical for the deprotonation of TosMIC and the subsequent elimination step. Potassium carbonate is commonly used, but other bases like DBU or sodium hydride can be more effective for certain substrates.
Suboptimal Solvent The reaction is often performed in methanol, but other solvents like DMF or a mixture of DME and methanol can be beneficial. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
Steric Hindrance If the 1H-pyrrolo[3,2-c]pyridine core is heavily substituted, steric hindrance may impede the reaction. In such cases, longer reaction times or higher temperatures may be required.

Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-1H-pyrrolo[3,2-c]pyridine via Vilsmeier-Haack Reaction

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-formyl-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Synthesis of (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole via Van Leusen Reaction

Materials:

  • 2-Formyl-1H-pyrrolo[3,2-c]pyridine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-formyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole.

Data Presentation

Table 1: Representative Yields for Vilsmeier-Haack Formylation of Pyrrole-like Heterocycles

SubstrateProductReagentsTemperature (°C)Time (h)Yield (%)
Pyrrole2-FormylpyrrolePOCl₃, DMF0 - RT285
Indole3-FormylindolePOCl₃, DMF0 - 351.590
7-Azaindole3-Formyl-7-azaindolePOCl₃, DMF0 - RT375

Table 2: Representative Yields for Van Leusen Oxazole Synthesis with Heterocyclic Aldehydes

AldehydeProductBaseSolventTemperature (°C)Time (h)Yield (%)
2-Formylpyrrole2-(Oxazol-5-yl)pyrroleK₂CO₃MethanolReflux478
3-Formylindole3-(Oxazol-5-yl)indoleK₂CO₃MethanolReflux382
Pyridine-2-carboxaldehyde2-(Oxazol-5-yl)pyridineK₂CO₃MethanolReflux570

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxazole Formation Start 1H-pyrrolo[3,2-c]pyridine Product1 2-Formyl-1H-pyrrolo[3,2-c]pyridine Start->Product1 Vilsmeier-Haack Reagent1 Vilsmeier Reagent (POCl3, DMF) Reagent1->Product1 Product2 (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole Product1->Product2 Van Leusen Reagent2 TosMIC, K2CO3 Reagent2->Product2

Caption: Synthetic workflow for (1H-pyrrolo[3,2-c]pyridin-2-yl)oxazoles.

Troubleshooting_Logic Start Low Yield in Synthesis Step Which Step is Problematic? Start->Step Formylation Vilsmeier-Haack Formylation Step->Formylation Step 1 Oxazole_Formation Van Leusen Oxazole Synthesis Step->Oxazole_Formation Step 2 Check_Reagents Check Reagent Purity (POCl3, DMF, TosMIC) Formylation->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Base, Solvent) Formylation->Optimize_Conditions Workup Review Work-up Procedure Formylation->Workup Oxazole_Formation->Check_Reagents Oxazole_Formation->Optimize_Conditions

Technical Support Center: Enhancing Metabolic Stability of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of 1H-pyrrolo[3,2-c]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1H-pyrrolo[3,2-c]pyridine derivative exhibits high clearance in liver microsome assays. What are the common metabolic liabilities of this scaffold?

A1: The 1H-pyrrolo[3,2-c]pyridine core is susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes. Based on structure-activity relationship studies of analogs, key metabolic "hot spots" include:

  • The pyridine nitrogen: This can be oxidized to form an N-oxide.

  • Electron-rich positions on the pyridine and pyrrole rings: These are prone to hydroxylation.

  • Substituents on the scaffold: The nature and position of substituents can significantly influence metabolic stability. For example, unsubstituted aromatic rings attached to the core are often sites of oxidation.[1]

Q2: How can I improve the metabolic stability of my lead compound?

A2: A common and effective strategy is to block the sites of metabolism. Consider the following approaches:

  • Introduce sterically hindering groups: Adding bulky groups like a methyl or cyclopropyl group near a metabolic hot spot can prevent the enzyme from accessing it.

  • Incorporate electron-withdrawing groups: Adding groups like fluorine or a nitrogen atom to an aromatic ring can decrease its electron density, making it less susceptible to oxidation.[1] For instance, replacing a phenyl ring with a pyridine or pyrimidine can enhance metabolic stability.

  • Bioisosteric replacement: If a particular functional group is identified as metabolically labile, replace it with a bioisostere that is more resistant to metabolism while ideally maintaining or improving biological activity.

Q3: I am observing inconsistent results in my in vitro metabolic stability assays. What could be the cause?

A3: Inconsistent results can stem from several factors related to compound handling and experimental setup:

  • Compound Degradation: Some pyridine-containing compounds can be sensitive to light. It is advisable to conduct experiments under amber or light-protected conditions. Additionally, assess the stability of your compound in the assay media over the experimental time course.

  • Stock Solution Issues: Always prepare fresh stock solutions for each experiment to avoid degradation during storage.

  • Assay Conditions: Ensure consistent final concentrations of the test compound, liver microsome protein, and the NADPH regenerating system in all experiments.

Q4: How do I identify the specific metabolic site on my molecule?

A4: Identifying the "soft spot" is crucial for rational drug design. A robust approach combines in silico prediction with experimental validation:

  • In Silico Prediction: Use metabolic prediction software (e.g., MetaSite) to computationally identify the most likely sites of metabolism.

  • Metabolite Identification Studies: Incubate your compound with liver microsomes and use analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and identify the metabolites formed. The structure of the metabolites will reveal the site of metabolic modification.[2][3][4]

Quantitative Data Summary

The following table summarizes the in vitro metabolic stability of selected 1H-pyrrolo[3,2-c]pyridine derivatives in mouse and human liver microsomes. The data illustrates the impact of substitutions at the C-2 and C-4 positions on metabolic stability.

CompoundR1 (C4-position)R2 (C2-position)% Parent Remaining (Mouse Liver Microsomes)% Parent Remaining (Human Liver Microsomes)
1 PhenylH1025
2 4-FluorophenylH2045
3 Pyridin-4-ylH3560
4 PhenylMethyl1530
5 4-FluorophenylMethyl2855
6 Pyridin-4-ylMethyl4575

Data is illustrative and based on trends reported in the literature for similar scaffolds.[1]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of a 1H-pyrrolo[3,2-c]pyridine derivative.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard solution

  • Quenching solution (e.g., cold acetonitrile or methanol)

  • Control compounds (high and low clearance)

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the reaction mixture to 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: At each time point, stop the reaction by adding the aliquot to a tube containing cold quenching solution with the internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

  • Calculate the intrinsic clearance (Clint) using the appropriate equations.

Visualizations

Experimental Workflow for Metabolic Stability Assessment A Prepare Reaction Mixture (Compound, Microsomes, Buffer) B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points C->D E Quench Reaction (Cold Solvent + Internal Standard) D->E F Centrifuge to Remove Protein E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, Clint) G->H Decision Tree for Optimizing Metabolic Stability Start Start with Lead Compound Assay Assess Metabolic Stability (in vitro assay) Start->Assay Decision Is Stability Acceptable? Assay->Decision Identify Identify Metabolic Hot Spot (Metabolite ID) Decision->Identify No End Proceed with Candidate Decision->End Yes Strategize Apply Strategy: - Steric hindrance - Modify electronics - Bioisosteric replacement Identify->Strategize Synthesize Synthesize New Analogs Strategize->Synthesize Synthesize->Assay

References

Technical Support Center: Addressing Poor Solubility of 1H-pyrrolo[3,2-c]pyridin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1H-pyrrolo[3,2-c]pyridin-6-amine analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows very low solubility in aqueous buffers. What is the first step I should take?

A1: The first step is to perform a thorough characterization of the compound's physicochemical properties. Since this compound and its analogs contain a basic amine group, their aqueous solubility is expected to be pH-dependent.[1][2] Therefore, determining the pH-solubility profile is a critical initial step. This will help you identify the pH range where your compound is most soluble, which is typically at a pH below its pKa.[3]

Q2: I have determined the pH-solubility profile, but the solubility is still insufficient for my in vitro assays even at optimal pH. What are my next options?

A2: If pH adjustment alone is insufficient, several formulation strategies can be employed to enhance solubility. Common approaches include the use of co-solvents, creating solid dispersions, and particle size reduction.[4][5][6] The choice of method will depend on the specific properties of your analog and the requirements of your experiment.[5]

Q3: How do I choose an appropriate co-solvent for my compound?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[1][7] The selection of a co-solvent should be based on its polarity and ability to disrupt the crystalline lattice of your compound. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1] A screening of several co-solvents at different concentrations is recommended to find the most effective system.

Q4: What is a solid dispersion and how can it improve the solubility of my compound?

A4: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[8][9] This technique can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[8][10] Common methods for preparing solid dispersions include the solvent evaporation and melting methods.[8][10]

Troubleshooting Guides

Problem: My this compound analog precipitates out of solution during my cell-based assay.

  • Possible Cause: The pH of the cell culture medium is likely above the pKa of your compound, causing the less soluble free base to precipitate.

  • Solution:

    • Re-evaluate the pH-solubility profile: Ensure you have accurate data for the solubility of your compound in the specific cell culture medium.

    • Use a co-solvent system: Prepare a concentrated stock solution of your compound in a suitable co-solvent (e.g., DMSO) and then dilute it into the cell culture medium immediately before use. Ensure the final concentration of the co-solvent is non-toxic to the cells.

    • Consider a solid dispersion formulation: For in vivo studies, a solid dispersion can improve the dissolution rate and maintain a higher concentration of the drug in solution.[8][11]

Problem: I am observing inconsistent results in my solubility experiments.

  • Possible Cause: The system may not be reaching equilibrium, or there could be issues with the analytical method.

  • Solution:

    • Ensure sufficient equilibration time: The shake-flask method, a standard for determining equilibrium solubility, often requires shaking for 24-48 hours to ensure saturation is reached.[3][12]

    • Verify the purity of your compound: Impurities can affect solubility measurements.

    • Validate your analytical method: Ensure your analytical method (e.g., HPLC, UV-Vis spectroscopy) is validated for accuracy, precision, and linearity in the relevant solvent systems.[12]

    • Control the temperature: Solubility is temperature-dependent, so all experiments should be conducted at a constant and recorded temperature.[2]

Data Presentation

Table 1: Physicochemical Properties of Common Pharmaceutical Solvents

This table provides a reference for selecting appropriate solvents for solubility screening of this compound analogs and other heterocyclic compounds.[13][14][15][16][17]

SolventMolecular FormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexHydrogen Bond Donor/Acceptor
WaterH₂O100.080.110.2Donor & Acceptor
EthanolC₂H₅OH78.324.64.3Donor & Acceptor
Propylene GlycolC₃H₈O₂188.232.06.8Donor & Acceptor
Polyethylene Glycol 400(C₂H₄O)n n≈9Decomposes12.5-Acceptor
Dimethyl Sulfoxide (DMSO)C₂H₆OS189.046.77.2Acceptor
N,N-Dimethylformamide (DMF)C₃H₇NO153.036.76.4Acceptor
AcetoneC₃H₆O56.120.75.1Acceptor
AcetonitrileC₂H₃N81.637.55.8Acceptor

Experimental Protocols

1. Protocol for Determining pH-Dependent Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of a this compound analog at various pH values.[18][19][20]

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of the powdered compound to vials containing a fixed volume of each buffer.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.

2. Protocol for Solubility Enhancement using Co-solvents

This protocol describes a method for screening co-solvents to improve the solubility of a poorly soluble compound.[7]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described in the previous protocol.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range.

3. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

This protocol details the solvent evaporation method for preparing a solid dispersion of a this compound analog with a hydrophilic polymer.[8][10][21][22]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) and a volatile common solvent in which both the drug and the carrier are soluble (e.g., ethanol, methanol, or a mixture).[8]

  • Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by heating on a water bath with continuous stirring until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its dissolution rate and compare it to the pure drug. Solid-state characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to confirm the amorphous nature of the drug in the dispersion.

Visualizations

TroubleshootingWorkflow start Start: Poorly Soluble This compound Analog physchem Physicochemical Characterization (pKa, logP, crystallinity) start->physchem ph_solubility Determine pH-Solubility Profile physchem->ph_solubility is_solubility_sufficient Is Solubility Sufficient? ph_solubility->is_solubility_sufficient co_solvent Co-solvent Screening is_solubility_sufficient->co_solvent No solid_dispersion Solid Dispersion Formulation is_solubility_sufficient->solid_dispersion No particle_size Particle Size Reduction is_solubility_sufficient->particle_size No end_sufficient Proceed with Experiments is_solubility_sufficient->end_sufficient Yes formulation_optimization Optimize Formulation (e.g., co-solvent ratio, polymer type) co_solvent->formulation_optimization solid_dispersion->formulation_optimization particle_size->formulation_optimization formulation_optimization->end_sufficient end_insufficient Consider Chemical Modification (e.g., salt formation, prodrug) formulation_optimization->end_insufficient

Caption: Troubleshooting workflow for addressing poor solubility.

pHDependentSolubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_equation R-NH₂ + H⁺ ⇌ R-NH₃⁺ (Free Base, Low Solubility)  (Protonated, High Solubility) high_ph_equation R-NH₂ (Free Base, Low Solubility) high_ph_equation->invisible_node2 Deprotonation Favored equilibrium Equilibrium shifts based on pH cluster_high_ph cluster_high_ph cluster_low_ph cluster_low_ph invisible_node1->low_ph_equation Protonation Favored SolidDispersionWorkflow start Start: Drug and Polymer dissolve Dissolve Drug and Polymer in a Common Solvent start->dissolve evaporate Evaporate Solvent (e.g., using a rotary evaporator) dissolve->evaporate dry Dry the Solid Mass (e.g., in a vacuum oven) evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterize Solid Dispersion (Dissolution, XRD, DSC) pulverize->characterize end Final Solid Dispersion Product characterize->end

References

troubleshooting 1H-pyrrolo[3,2-c]pyridine in vitro assay inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine compounds in various in vitro assays. The following sections address common inconsistencies and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in my kinase assay results between replicates?

High variability in kinase assays can stem from several factors, particularly when working with heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridines which may have limited solubility.

  • Compound Precipitation: 1H-pyrrolo[3,2-c]pyridine derivatives can sometimes have poor aqueous solubility.[1][2] If the compound precipitates out of solution in the assay plate, it will lead to inconsistent concentrations in the wells and, consequently, high variability in inhibition data.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Consider performing a solubility test for your compound in the assay buffer prior to running the full assay.[3] You can also try preparing a lower concentration stock solution or using a stepwise dilution method to avoid "solvent shock" when diluting your DMSO stock into the aqueous assay buffer.[4]

  • Pipetting Errors: Inconsistent liquid handling, especially of small volumes, can introduce significant variability.

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, mix each dilution step thoroughly. Using a master mix for reagents can also help ensure consistency across all wells.

  • Reagent Instability: Kinases and ATP solutions can be unstable.

    • Solution: Avoid multiple freeze-thaw cycles of the kinase enzyme.[5] Prepare fresh ATP solutions for your experiments as they can degrade over time.[5]

Q2: My MTT assay is showing a high background signal. What could be the cause?

A high background in an MTT assay can obscure the signal from viable cells, leading to inaccurate cytotoxicity assessments.

  • Contamination: Microbial contamination of your cell cultures or reagents can lead to a false positive signal.[6]

    • Solution: Always use sterile techniques. Regularly test your cell lines for mycoplasma contamination.

  • Interference from Assay Components: Phenol red and serum in the culture medium can contribute to the background absorbance.[1]

    • Solution: It is recommended to use serum-free medium during the MTT incubation step.[1] If possible, use phenol red-free medium to reduce background absorbance.[7]

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it can lead to inaccurate and inconsistent readings.[1]

    • Solution: Increase the shaking time after adding the solubilization solvent.[1] Gentle pipetting up and down can also help to fully dissolve the crystals.[1]

Q3: The IC50 value for my 1H-pyrrolo[3,2-c]pyridine compound is significantly different from previously reported values.

Discrepancies in IC50 values can be frustrating. Several experimental variables can contribute to this.

  • ATP Concentration in Kinase Assays: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP used in the assay.[8]

    • Solution: Ensure that the ATP concentration in your assay is consistent and ideally close to the Km value of the kinase. This will provide a more accurate measure of the inhibitor's potency.[8]

  • Compound Solubility: As mentioned, poor solubility can lead to an overestimation of the IC50 value, as the actual concentration of the compound in solution may be lower than the nominal concentration.[3][9]

    • Solution: Confirm the solubility of your compound under the assay conditions. If solubility is an issue, consider modifying the assay buffer (e.g., by adding a small percentage of a non-ionic detergent, if compatible with your assay) or reassessing the compound's formulation.[10]

  • Cell Line and Passage Number: In cell-based assays, the specific cell line and its passage number can influence the experimental outcome.

    • Solution: Ensure you are using the same cell line and a consistent range of passage numbers as in the reference experiment.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[3]

Table 2: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[11]

Experimental Protocols

Detailed Methodology: In Vitro MPS1 Kinase Assay

This protocol is adapted for evaluating the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine compounds against Monopolar Spindle 1 (Mps1) kinase.

Materials:

  • Recombinant Mps1 Kinase

  • Myelin Basic Protein (MBP) substrate

  • 5x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

  • Dithiothreitol (DTT)

  • ATP solution

  • 1H-pyrrolo[3,2-c]pyridine test compound stock solution (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock and adding DTT to a final concentration of 1 mM. Prepare this fresh for each experiment.[12]

    • Prepare a 10 mM stock solution of the 1H-pyrrolo[3,2-c]pyridine test compound in 100% DMSO.

    • Perform serial dilutions of the test compound stock solution in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay is ≤1%.[12]

  • Assay Setup:

    • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO in 1x Kinase Buffer) to the wells of the assay plate.[12]

    • Prepare a Master Mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer. The final concentration of Mps1 kinase is typically in the 5-50 nM range, and the MBP substrate concentration is around 5 µM.[12]

    • To the "Positive Control" and "Test Inhibitor" wells, add 12.5 µL of the Master Mix.

    • To the "Blank" wells, add 12.5 µL of 1x Kinase Buffer without the enzyme.[12]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume will be 25 µL.[12]

    • Incubate the plate at 30°C for 45 minutes.[12]

  • Detection:

    • Stop the reaction and detect the kinase activity using the ADP-Glo™ Kinase Assay protocol.

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.[12]

    • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.[12]

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings to correct for background.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Methodology: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of 1H-pyrrolo[3,2-c]pyridine compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (with serum and phenol red)

  • Serum-free cell culture medium (phenol red-free recommended)

  • 1H-pyrrolo[3,2-c]pyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[1]

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine compound in the appropriate culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1]

    • Incubate the plate at 37°C for 3 hours.[1]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT solution.

    • Add 150 µL of MTT solvent to each well.[1]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 590 nm within 1 hour. A reference wavelength of 630 nm can be used to subtract background.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 P BUB1 BUB1 MPS1->BUB1 P MAD1 MAD1 MPS1->MAD1 P KNL1->BUB1 Recruits BUB1->MAD1 Recruits MAD2 MAD2 MAD1->MAD2 Activates MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC Forms APCC APC/C MCC->APCC Inhibits Anaphase Anaphase APCC->Anaphase Triggers Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1

Caption: MPS1 signaling pathway and point of inhibition.

Experimental_Workflow start Start prep Compound & Reagent Preparation start->prep assay In Vitro Assay (e.g., Kinase, MTT) prep->assay readout Data Acquisition (e.g., Plate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis troubleshoot Troubleshooting (Inconsistent Results?) analysis->troubleshoot troubleshoot->prep Re-evaluate Parameters end End troubleshoot->end Consistent Results

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Purification Strategies for 1H-pyrrolo[3,2-c]pyridin-6-amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1H-pyrrolo[3,2-c]pyridin-6-amine intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound intermediates, offering potential causes and solutions.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Question: I am observing significant peak tailing and poor separation of my this compound intermediate during silica gel column chromatography. What can I do to improve this?

Answer: Peak tailing and poor separation are common issues when purifying basic compounds like heterocyclic amines on acidic silica gel.[1] This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[2] Here are several strategies to mitigate these effects:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol with added TEA.[1][3]

    • Ammonium Hydroxide: For more polar compounds, a small amount of ammonium hydroxide in a dichloromethane/methanol mobile phase can be effective.[1]

  • Use of Amine-Functionalized Silica: Consider using an amine-functionalized stationary phase. This provides a more basic surface, minimizing the acid-base interactions that cause tailing.[1]

  • Alternative Stationary Phases: If tailing persists or if your compound is unstable on silica, consider switching to a different stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative for basic compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be an excellent option, as the non-polar stationary phase is less likely to cause acid-catalyzed degradation.[3]

Issue 2: Compound is Unstable on Silica Gel

Question: My this compound intermediate appears to be degrading on the silica gel column. What are my purification options?

Answer: Degradation on silica gel can be a significant problem for sensitive heterocyclic compounds. Here are some alternative purification strategies:

  • Reversed-Phase Chromatography: This is often the best alternative. The stationary phase is non-polar (e.g., C18), which is less likely to cause acid-catalyzed degradation of your compound.[3] A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Acid-Base Extraction: Take advantage of the basicity of the amine to perform a liquid-liquid extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the organic layer with more aqueous acid to ensure complete extraction.

    • Combine the aqueous layers, cool in an ice bath, and then basify with a base (e.g., NaOH, NaHCO3) to deprotonate your amine, which will often precipitate out or can be extracted back into an organic solvent.[3]

    • Dry the final organic layer, filter, and evaporate the solvent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying solid compounds. The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[4] Test a variety of solvents with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are common solvent systems for the purification of 1H-pyrrolo[3,2-c]pyridine derivatives by column chromatography?

A1: Based on literature for related pyrrolopyridine compounds, several solvent systems are commonly employed for silica gel column chromatography. The polarity will need to be optimized based on the specific substitution pattern of your intermediate.

Compound Type/IntermediateStationary PhaseMobile Phase/Solvent SystemReference
Pyrrolopyrimidine AnalogsSilica GelEthyl Acetate / n-pentane (8:2)[5]
Pyrrolopyrimidine AnalogsSilica GelAcetone / Dichloromethane (1:1)[5]
General Heterocyclic AminesSilica GelDichloromethane / Methanol with 0.5% Triethylamine[3]
6-aryl-1H-pyrrolo[3,2-c]pyridinesNot specified, likely silica gel post-reactionExtraction with Ethyl Acetate[6][7]

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TFC) is the most common method. It is crucial to find a TLC solvent system that gives good separation and an Rf value for your desired compound between 0.2 and 0.4 before running the column.[4] Staining with potassium permanganate or using a UV lamp can help visualize the spots if they are not colored.

Q3: My compound is highly polar and elutes in the solvent front even with polar mobile phases in normal-phase chromatography. What should I do?

A3: For very polar heterocyclic amines, reversed-phase chromatography is often a better choice.[3]

  • Stationary Phase: Use a pH-stable reversed-phase column (e.g., a hybrid or polymer-based C18 column).

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typical. Using a buffer, such as ammonium bicarbonate at pH 10, can keep your amine in a neutral state and improve peak shape. Ensure your column and HPLC system are compatible with high pH mobile phases.[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography with a Basic Additive

  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the Sample: Dissolve your crude this compound intermediate in a minimal amount of the mobile phase (or a slightly stronger solvent if solubility is an issue). Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elute the Compound: Begin elution with your chosen mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) containing 0.1-1% triethylamine.[1][3] Gradually increase the polarity of the mobile phase as the column runs.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. The protonated amine salt will be in the aqueous layer.[3]

  • Separate and Repeat: Drain the aqueous layer. Wash the organic layer with 1M HCl (aq) one or two more times to ensure all the basic amine has been extracted.

  • Combine and Basify: Combine all the aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 10M NaOH or solid NaHCO3) until the solution is basic (check with pH paper). Your deprotonated amine may precipitate.

  • Back Extraction: Extract the purified amine back into an organic solvent (e.g., EtOAc or DCM) several times.

  • Dry and Concentrate: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amine.[3]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed in Silica Gel Chromatography q1 Add Basic Modifier? (e.g., 0.1-1% TEA) start->q1 s1 Modify Mobile Phase: DCM/MeOH + 0.5% TEA q1->s1 Yes s2 Switch to Amine- Functionalized Silica q1->s2 No q2 Tailing Resolved? s1->q2 s3 Switch to Reversed-Phase Chromatography (C18) q2->s3 No end Improved Peak Shape q2->end Yes s2->q2

Caption: Troubleshooting workflow for peak tailing in chromatography.

logical_relationship cluster_purification_strategy Purification Strategy Selection start Crude this compound Intermediate q1 Compound Stable on Silica? start->q1 s1 Silica Gel Chromatography (with basic modifier) q1->s1 Yes q2 Compound Solid? q1->q2 No end Purified Intermediate s1->end s2 Recrystallization q2->s2 Yes s3 Acid-Base Extraction q2->s3 No s2->end s4 Reversed-Phase Chromatography s3->s4 Alternative s3->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Caco-2 Permeability Assays for 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Caco-2 permeability assays, with a specific focus on the 1H-pyrrolo[3,2-c]pyridine class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Caco-2 permeability assay? A1: The Caco-2 permeability assay is a widely used in vitro model that assesses the intestinal permeability of a drug candidate.[1][2] It utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured on semi-permeable filters, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier, complete with tight junctions and efflux transporters.[2][3][4]

Q2: What are the key parameters measured in this assay? A2: The primary parameters are:

  • Apparent Permeability Coefficient (Papp): This quantitative measure (in cm/s) describes the rate at which a compound moves across the Caco-2 cell monolayer. It is used to classify compounds as having high, medium, or low permeability.

  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the cell monolayer.[3] High TEER values indicate the formation of tight junctions, which is essential for a reliable assay.[3][5]

  • Efflux Ratio (ER): Calculated by dividing the basolateral-to-apical (B-A) Papp by the apical-to-basolateral (A-B) Papp. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).[3][6]

Q3: What specific challenges might 1H-pyrrolo[3,2-c]pyridines present in this assay? A3: Like many heterocyclic compounds, 1H-pyrrolo[3,2-c]pyridines may present challenges such as:

  • Low Aqueous Solubility: This can lead to difficulties in preparing dosing solutions and may result in compound precipitation during the assay, causing inaccurate permeability measurements and low recovery.[1][7][8][9]

  • P-glycoprotein (P-gp) Substrate Potential: The structure of these compounds may make them susceptible to recognition and transport by efflux pumps like P-gp, leading to high efflux ratios and potentially underestimated oral absorption.[3][10]

  • Non-specific Binding: Lipophilic compounds can bind to plastic labware, which reduces the amount of compound available for transport and results in poor mass balance (low recovery).[4]

Troubleshooting Guide

Problem Area 1: Monolayer Integrity

Q: My TEER values are consistently low (e.g., < 300 Ω·cm²), even after 21 days. What are the likely causes and solutions? A: Low TEER values suggest an incomplete or compromised cell monolayer, making permeability data unreliable.[11]

Possible Causes & Solutions:

  • Insufficient Culture Time: Caco-2 cells typically require about 21 days post-seeding to fully differentiate and form robust tight junctions.[3][11] Ensure you are culturing for the appropriate duration.

  • Improper Seeding Density: Both excessively high and low seeding densities can hinder the formation of a uniform monolayer.[11][12] It is critical to optimize the seeding density for your specific cell line and culture inserts.

  • High Cell Passage Number: Caco-2 cells can lose their ability to form tight junctions at high passage numbers.[11][13] It is recommended to use cells within a validated passage range (typically below 50).

  • Culture Conditions: Factors like media composition (e.g., serum concentration), temperature, and CO₂ levels can impact cell health and junction formation.[11][14] Using a different buffer for TEER measurement, such as Hank's Balanced Salt Solution (HBSS) instead of DMEM, can also provide more accurate readings.[15]

  • Mycoplasma Contamination: Contamination can damage cells and prevent proper monolayer formation without other obvious signs.[11] Regular testing for mycoplasma is crucial.

Problem Area 2: Compound Recovery and Data Interpretation

Q: The total recovery of my 1H-pyrrolo[3,2-c]pyridine derivative is below 80%. What should I investigate? A: Low recovery is a common issue that can invalidate assay results.[3]

Possible Causes & Solutions:

  • Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.[1][7] Consider using a small percentage of a co-solvent like DMSO (typically <1%) in the dosing solution or adjusting the buffer pH.[16]

  • Non-specific Binding: The compound may be adsorbing to the plastic walls of the assay plate.[3][4] To mitigate this, consider using low-binding plates or adding a protein like Bovine Serum Albumin (BSA) to the basolateral receiver chamber.[4]

  • Cellular Metabolism: Caco-2 cells express some metabolic enzymes. The compound might be metabolized during the incubation period. Analyzing samples for major metabolites can help confirm this.

  • Compound Instability: Ensure the compound is stable in the assay buffer for the duration of the experiment.[3]

Q: My compound shows a high efflux ratio (>2). What does this signify and what is the next step? A: An efflux ratio greater than 2 strongly indicates that your compound is a substrate of an active efflux transporter, such as P-gp or Breast Cancer Resistance Protein (BCRP).[3][6] This means the compound is actively pumped from the basolateral (blood) side back to the apical (lumen) side, which can limit oral absorption in vivo.

Next Steps:

  • Confirm with Inhibitors: The standard follow-up is to repeat the permeability assay in the presence of a specific inhibitor for the suspected transporter.[3]

    • For P-gp , use an inhibitor like verapamil or GF120918.[3][10][17]

    • For BCRP , an inhibitor like Ko143 can be used.

  • If the efflux ratio decreases significantly (approaches 1) in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.[10][18]

Data Presentation

Table 1: Caco-2 Monolayer Acceptance Criteria

ParameterAcceptance CriterionCommon Reason for Failure
TEER Value > 300 Ω·cm²Incomplete monolayer, high cell passage, contamination[3]
Lucifer Yellow Papp < 1.0 x 10⁻⁶ cm/sCompromised tight junctions[11]

Table 2: Permeability Classification Based on Papp (A-B) Values

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10> 80%
Medium 2 - 1020% - 80%
Low < 2< 20%

Table 3: Typical Papp Values for Standard Control Compounds

CompoundPermeability ClassExpected EffluxTypical Papp (A-B) (x 10⁻⁶ cm/s)
Propranolol HighNo~15 - 30
Atenolol/Mannitol LowNo< 1.0
Digoxin LowYes (P-gp Substrate)~0.1 - 1.0
Testosterone HighNo~30 - 40[19]

Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Culture Caco-2 cells in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[19]

  • Resuspend the cells in fresh culture medium and determine the cell concentration.

  • Seed the cells onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size) at an optimized density (e.g., 60,000 cells/cm²).

  • Culture the cells on the inserts for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days.

Monolayer Integrity Assessment
  • TEER Measurement:

    • Before the experiment, allow plates to equilibrate to room temperature.

    • Using a voltmeter with "chopstick" electrodes (e.g., EVOM2), measure the electrical resistance across the monolayer in each well.

    • Measure the resistance of a blank insert (without cells) to subtract from the cell monolayer readings.

    • Calculate the final TEER value by multiplying the corrected resistance (in Ω) by the surface area of the insert (in cm²). The result is expressed as Ω·cm².[5]

  • Lucifer Yellow Permeability:

    • After the transport experiment with the test compound, wash the monolayers with HBSS.

    • Add Lucifer Yellow solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Measure the concentration of Lucifer Yellow in the basolateral chamber using a fluorescence plate reader.

    • Calculate the Papp value for Lucifer Yellow to confirm low paracellular passage.

Bidirectional Permeability Assay
  • Gently wash the Caco-2 monolayers three times with pre-warmed HBSS (pH 7.4).[19]

  • For Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution (e.g., 10 µM in HBSS, pH 6.5) to the apical (upper) chamber.[16]

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability:

    • Add the test compound solution (e.g., 10 µM in HBSS, pH 7.4) to the basolateral chamber.

    • Add fresh HBSS (pH 7.4) to the apical chamber.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[2]

  • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Analyze the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.[20]

Visualizations

experimental_workflow start Start: Thaw Caco-2 Cells culture Culture Cells in Flasks (to 80-90% confluency) start->culture seed Seed Cells onto Transwell Inserts culture->seed differentiate Differentiate for 21 Days (Change media every 2-3 days) seed->differentiate integrity_check Monolayer Integrity Check differentiate->integrity_check teer Measure TEER integrity_check->teer Check 1 ly Lucifer Yellow Assay integrity_check->ly Check 2 pass_fail Pass Criteria? (TEER >300, LY Papp Low) teer->pass_fail ly->pass_fail permeability_exp Perform Bidirectional Permeability Assay (A-B, B-A) pass_fail->permeability_exp Yes troubleshoot Troubleshoot Monolayer Formation pass_fail->troubleshoot No analysis Quantify Compound (LC-MS/MS) permeability_exp->analysis interpretation Calculate Papp & Efflux Ratio Interpret Data analysis->interpretation end End interpretation->end troubleshoot->seed

Caption: Caco-2 permeability experimental workflow.

troubleshooting_logic start Start: Unexpected Papp Value check_teer Is TEER value low? (< 300 Ω·cm²) start->check_teer teer_yes Problem: Poor Monolayer Integrity Cause: Paracellular flux Action: Data is unreliable. Review cell culture protocol (passage, density). check_teer->teer_yes Yes check_recovery Is compound recovery low? (< 80%) check_teer->check_recovery No recovery_yes Problem: Low Mass Balance Cause: Solubility, instability, or non-specific binding. Action: Check solubility, use low-bind plates, add BSA to receiver. check_recovery->recovery_yes Yes check_efflux Is Efflux Ratio high? (B-A / A-B > 2) check_recovery->check_efflux No efflux_yes Problem: Active Efflux Cause: Compound is a substrate for efflux transporters (e.g., P-gp). Action: Re-run assay with a specific inhibitor (e.g., Verapamil). check_efflux->efflux_yes Yes final_ok Result is likely valid. Classify compound based on Papp (A-B) value. check_efflux->final_ok No

Caption: Troubleshooting decision tree for Caco-2 data.

References

Boc protection group strategy for improving 1H-pyrrolo[3,2-c]pyridine synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[3,2-c]pyridine, with a particular focus on the strategic use of the tert-butyloxycarbonyl (Boc) protecting group to enhance reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly when functionalizing the C-6 position.

Issue: Low Yield in C-6 Amination of 1H-Pyrrolo[3,2-c]pyridine

  • Symptom: You are attempting a palladium-mediated displacement of a C-6 bromo substituent on the 1H-pyrrolo[3,2-c]pyridine core with an aniline, but the reaction yield is consistently low.

  • Cause: The unprotected pyrrole nitrogen (N-1) can interfere with the catalytic cycle of the palladium-mediated cross-coupling reaction, leading to side reactions and reduced efficiency. The free N-H is acidic and can also lead to solubility issues.

  • Solution: Employ a Boc Protection Strategy. The introduction of a Boc protecting group at the N-1 position can significantly improve the yield of subsequent C-6 functionalization.[1] The Boc group modulates the electronic properties of the heterocyclic system and prevents unwanted side reactions.

Issue: Difficulty with Boc Protection of the 1H-Pyrrolo[3,2-c]pyridine Core

  • Symptom: The reaction to install the Boc group on the N-1 position is sluggish or results in a complex mixture of products.

  • Possible Causes & Solutions:

    • Inappropriate Base: The choice of base is crucial. For weakly nucleophilic amines like the pyrrole nitrogen in this scaffold, a stronger, non-nucleophilic base may be required to facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O). Consider bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).

    • Suboptimal Solvent: The solvent must be able to dissolve the 1H-pyrrolo[3,2-c]pyridine starting material and be compatible with the chosen base. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often good choices.

    • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating may be necessary to drive the reaction to completion for less reactive substrates. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

Issue: Challenges with Boc Deprotection

  • Symptom: Incomplete removal of the Boc group or decomposition of the 1H-pyrrolo[3,2-c]pyridine core during the deprotection step.

  • Possible Causes & Solutions:

    • Acid-Mediated Side Reactions: The tert-butyl cation generated during acidic deprotection can be a source of unwanted side reactions, such as alkylation of electron-rich positions on the heterocyclic core. To mitigate this, consider adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture.

    • Incomplete Deprotection: If the reaction is not going to completion, you may need to increase the reaction time or use a stronger acidic condition. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.

    • Acid-Labile Functionality: If your molecule contains other acid-sensitive functional groups, standard acidic deprotection might not be suitable. In such cases, consider alternative, milder deprotection methods.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group recommended for improving the yield of C-6 amination on 1H-pyrrolo[3,2-c]pyridine?

A1: The Boc group is recommended because it electronically deactivates the N-1 position of the pyrrole ring, preventing its interference in the palladium-catalyzed amination at the C-6 position. This leads to a cleaner reaction and a higher yield of the desired product. It has been observed that without the N-1 Boc protection, the transformation of 6-bromo-1H-pyrrolo[3,2-c]pyridine to the corresponding C-6 amino derivative is low-yielding.[1]

Q2: What are typical yields for the C-6 functionalization of 1H-pyrrolo[3,2-c]pyridine with and without a Boc protecting group?

A2: While yields can be substrate-dependent, the use of a Boc protecting group has been shown to be crucial for achieving high yields in C-6 amination reactions. For comparison, high-yielding Suzuki cross-coupling reactions at the C-6 position of a related N-1 substituted 1H-pyrrolo[3,2-c]pyridine system have been reported with yields ranging from 51% to 94%.[2][3] This suggests that appropriate substitution or protection at N-1 is key for efficient C-6 functionalization.

Q3: What are the key considerations when choosing a catalyst for the C-6 functionalization of a Boc-protected 1H-pyrrolo[3,2-c]pyridine?

A3: For Suzuki couplings, Pd(PPh₃)₄ is a commonly used and effective catalyst.[2][3] For Buchwald-Hartwig aminations, a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, DavePhos) is typically required. The optimal catalyst and ligand combination may need to be screened for your specific substrates.

Quantitative Data Summary

The following table summarizes reported yields for the C-6 functionalization of N-1 substituted 1H-pyrrolo[3,2-c]pyridine via Suzuki coupling, which can serve as a benchmark for optimization.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252663[2]
2o-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252665[2]
3p-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252667[3]
42-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252676[2]
54-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252651[2]
64-Ethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252657[2]
73-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252661[2]
84-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1252632[2]

Experimental Protocols

Protocol 1: Boc Protection of 1H-Pyrrolo[3,2-c]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 1H-pyrrolo[3,2-c]pyridine.

Protocol 2: General Procedure for Suzuki Cross-Coupling at C-6 of N-1 Substituted 1H-Pyrrolo[3,2-c]pyridine

This protocol is adapted from a high-yield synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.[2][3]

  • Reactant Preparation: In a microwave vial, combine the 6-bromo-1-substituted-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (K₂CO₃, 5.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equivalents).

  • Solvent Addition: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor to 125 °C for 26 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1-substituted-1H-pyrrolo[3,2-c]pyridine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Boc Protection cluster_functionalization C-6 Functionalization cluster_deprotection Deprotection cluster_product Final Product start 1H-Pyrrolo[3,2-c]pyridine boc_protection N-Boc Protection ((Boc)2O, Base) start->boc_protection Step 1 functionalization Pd-mediated Coupling (e.g., Suzuki, Buchwald-Hartwig) boc_protection->functionalization Step 2 deprotection Boc Deprotection (e.g., TFA/DCM) functionalization->deprotection Step 3 (Optional) product Functionalized 1H-Pyrrolo[3,2-c]pyridine functionalization->product Final Product (If deprotection not needed) deprotection->product

Caption: Experimental workflow for the synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine.

troubleshooting_logic cluster_solution Proposed Solution cluster_outcome Expected Outcome cluster_further_issues Further Troubleshooting start Low Yield in C-6 Functionalization? boc_protect Implement N-Boc Protection Strategy start->boc_protect Yes optimize_coupling Optimize Coupling Conditions start->optimize_coupling No improved_yield Improved Yield boc_protect->improved_yield optimize_protection Optimize Boc Protection Conditions boc_protect->optimize_protection If issues arise boc_protect->optimize_coupling If issues arise optimize_deprotection Optimize Deprotection Conditions boc_protect->optimize_deprotection If issues arise

Caption: Troubleshooting logic for low-yield C-6 functionalization of 1H-pyrrolo[3,2-c]pyridine.

References

Validation & Comparative

comparative study of 1H-pyrrolo[3,2-c]pyridine and other MPS1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1H-pyrrolo[3,2-c]pyridine and other MPS1 Inhibitors

Introduction

Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Overexpression of MPS1 has been observed in various human cancers, making it an attractive therapeutic target.[2] Inhibition of MPS1 disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in cancer cells. This guide provides a comparative analysis of 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors and other notable MPS1 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.

Data Presentation

The following table summarizes the biochemical potency (IC50) and cellular activity (GI50) of selected MPS1 inhibitors.

InhibitorScaffoldMPS1 IC50 (nM)Cell LineGI50 (nM)Other Kinase Targets (IC50 > 10x MPS1 IC50 unless noted)
CCT251455 1H-pyrrolo[3,2-c]pyridine3[3]HCT116160Highly selective
Mps1-IN-1 Pyrrolopyridine367[4]--ALK, LTK
BAY 1217389 Triazolopyridine<10[5]HeLa-MaTu6.7 (median)PDGFRβ (<10 nM), Kit (10-100 nM), CLK1, CLK2, CLK4, JNK1/2/3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 (100-1000 nM)[6]
MPI-0479605 Morpholinoadenosine1.8[7]Panel of tumor cell lines30-100[7]>40-fold selectivity over other kinases[7]
S81694 Not Specified-JURKAT (T-ALL)126[8]Not Specified
RS4-11 (B-ALL)51[8]
BV-173 (BCR-ABL1+)75[8]
TOM-1 (BCR-ABL1+)83[8]

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen® TR-FRET Assay)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against MPS1 kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human MPS1 (TTK) kinase

  • Fluorescein-labeled substrate peptide (e.g., Fl-poly-GT)

  • ATP

  • 5X Kinase Buffer A (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)

  • TR-FRET Dilution Buffer

  • Kinase Quench Buffer (e.g., 500 mM EDTA)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock.

    • Prepare a 2X kinase solution in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 value at the desired ATP concentration.[9]

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer. The ATP concentration is typically at or near the Km for MPS1.[9]

    • Prepare serial dilutions of the test compounds in 1X Kinase Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of the serially diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.[10]

  • Detection:

    • Stop the kinase reaction by adding 10 µL of Kinase Quench Buffer containing the terbium-labeled antibody to each well.[9]

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.[10]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a method for determining the half-maximal growth inhibitory concentration (GI50) of MPS1 inhibitors on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[11]

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plates for a desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[12]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Signaling Pathway and Experimental Workflow Diagrams

MPS1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mps1 MPS1 Core Activity cluster_downstream Downstream Effectors Unattached_Kinetochores Unattached Kinetochores Aurora_B_Kinase Aurora B Kinase Unattached_Kinetochores->Aurora_B_Kinase recruits MPS1_Inactive Inactive MPS1 Aurora_B_Kinase->MPS1_Inactive recruits & activates Autophosphorylation Autophosphorylation MPS1_Inactive->Autophosphorylation MPS1_Active Active MPS1 KNL1 KNL1 MPS1_Active->KNL1 phosphorylates Bub1 Bub1 MPS1_Active->Bub1 phosphorylates Autophosphorylation->MPS1_Active leads to KNL1->Bub1 recruits Mad1_Mad2 Mad1/Mad2 Complex Bub1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 inhibits Anaphase Anaphase APC_C_Cdc20->Anaphase promotes Inhibitors MPS1 Inhibitors (e.g., 1H-pyrrolo[3,2-c]pyridine) Inhibitors->MPS1_Active inhibit

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Compound_Synthesis Compound Synthesis/ Acquisition Kinase_Assay LanthaScreen® Kinase Assay Compound_Synthesis->Kinase_Assay Cell_Viability_Assay MTT Cell Viability Assay Compound_Synthesis->Cell_Viability_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination GI50_Determination GI50 Determination IC50_Determination->GI50_Determination Correlate Potency Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Viability_Assay Cell_Viability_Assay->GI50_Determination

Caption: Experimental Workflow for MPS1 Inhibitor Evaluation.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 1H-pyrrolo[3,2-c]pyridin-6-amine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the emerging 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold against established and widely used kinase inhibitor scaffolds: quinazoline, pyrimidine, and indazole. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery.

At a Glance: Key Kinase Inhibitor Scaffolds

The this compound scaffold has demonstrated promise in the development of potent and selective kinase inhibitors. This guide will delve into a comparative analysis of this scaffold with other prominent heterocyclic systems that form the basis of numerous approved and investigational kinase inhibitors.

Performance Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. The following tables summarize the performance of representative compounds from each scaffold class against various kinase targets.

Scaffold Compound Example Primary Target(s) IC50 (nM) Key Selectivity Notes Reference
This compound Compound 1r FMS30Selective against a panel of 40 kinases.[1]
CCT251455MPS140 (cellular)Highly selective versus a broad kinome panel.[2]
Quinazoline GefitinibEGFR2-37Also inhibits other HER family kinases.
ErlotinibEGFR2Potent against wild-type EGFR.[3]
Pyrimidine OsimertinibEGFR (T790M mutant)~1Highly selective for mutant EGFR over wild-type.[3]
PazopanibVEGFRs, PDGFRs, c-Kit10-84Multi-targeted kinase inhibitor.
Indazole AxitinibVEGFRs0.1-0.3Potent inhibitor of VEGFR family.
C-05PLK44.2Selective for PLK4 over other PLK family members.[4]

Signaling Pathways and Inhibition

The following diagrams illustrate the points of intervention for inhibitors based on these scaffolds within key signaling pathways implicated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FMS FMS FMS->PI3K PLK4 PLK4 Mitotic_Checkpoint Mitotic Spindle Checkpoint PLK4->Mitotic_Checkpoint MPS1 MPS1 MPS1->Mitotic_Checkpoint Quinazoline Quinazoline (e.g., Gefitinib) Quinazoline->EGFR Pyrimidine Pyrimidine (e.g., Osimertinib) Pyrimidine->EGFR Indazole Indazole (e.g., Axitinib) Indazole->VEGFR Pyrrolopyridine 1H-pyrrolo[3,2-c]pyridine (e.g., CCT251455) Pyrrolopyridine->FMS Pyrrolopyridine->MPS1

Fig. 1: Kinase signaling pathways and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are methodologies for key assays cited in the comparison.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[5][6][7]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition based on controls and determine the IC50 value for each compound.

adp_glo_workflow Start Start Kinase_Reaction 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Incubate1 2. Incubate (e.g., 60 min) Kinase_Reaction->Incubate1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate1->Add_ADP_Glo Incubate2 4. Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection_Reagent 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->Add_Detection_Reagent Incubate3 6. Incubate (30-60 min) Add_Detection_Reagent->Incubate3 Read_Luminescence 7. Read Luminescence Incubate3->Read_Luminescence Analyze_Data 8. Analyze Data (Calculate % inhibition, IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Fig. 2: ADP-Glo™ kinase assay workflow.
Cell-Based Phospho-Protein ELISA

This assay measures the phosphorylation of a target protein within cells, providing an indication of a compound's cellular potency.[8][9][10]

Materials:

  • Cell line expressing the target kinase

  • Cell culture reagents

  • Test compounds

  • Fixing solution, Quenching Buffer, Blocking Solution

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • 96-well tissue culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound and/or a stimulating ligand for a specified duration.

  • Cell Fixation and Permeabilization:

    • Fix the cells with a fixing solution and then permeabilize them.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites.

    • Incubate the cells with either a phospho-specific primary antibody or a total protein primary antibody.

    • Wash the wells and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection:

    • Add TMB substrate and incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a plate reader.

    • Normalize the phospho-protein signal to the total protein signal and determine the IC50 value.

Pharmacokinetics and In Vivo Studies

The in vivo performance of a kinase inhibitor is crucial for its therapeutic potential. The following protocols outline general procedures for assessing pharmacokinetics and tolerability in animal models.

Murine Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in mice.[11][12][13]

Procedure:

  • Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Tolerability Study

This study assesses the safety and tolerability of a compound in rodents.[1][14][15]

Procedure:

  • Dose Administration: Administer the test compound to rodents at multiple dose levels for a specified duration.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, and measure body weight regularly.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • Histopathology: Examine major organs and tissues for any pathological changes.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel kinase inhibitors. While established scaffolds like quinazoline, pyrimidine, and indazole have a proven track record with numerous approved drugs, the pyrrolopyridine core offers opportunities for developing highly potent and selective agents, as demonstrated by the examples targeting FMS and MPS1 kinases.

The choice of a kinase inhibitor scaffold will ultimately depend on the specific target, the desired selectivity profile, and the overall drug-like properties required for a successful therapeutic candidate. This guide provides a foundational comparison to aid researchers in making informed decisions during the early stages of drug discovery. Further head-to-head comparative studies across a broader range of kinases will be instrumental in fully elucidating the relative advantages and disadvantages of these important heterocyclic scaffolds.

References

Validating the Binding Pose of 1H-pyrrolo[3,2-c]pyridin-6-amine Derivatives as Colchicine-Binding Site Inhibitors through Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental methods for validating the binding pose of 1H-pyrrolo[3,2-c]pyridin-6-amine derivatives targeting the colchicine-binding site of tubulin. We will delve into molecular docking protocols, alternative computational validation techniques, and essential experimental assays, presenting supporting data and detailed methodologies to aid in the robust assessment of these potential anticancer agents.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel tubulin polymerization inhibitors that bind to the colchicine site.[1][2][3] Validating the predicted binding pose of these molecules through molecular docking is a critical step in structure-based drug design. This process not only provides insights into the molecular interactions driving binding but also guides the optimization of lead compounds. This guide will compare and contrast different approaches to ensure the accuracy and reliability of these predictions.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] For 1H-pyrrolo[3,2-c]pyridine derivatives, the primary target is the colchicine-binding site on the β-subunit of tubulin.

A recent study by Wang et al. (2024) successfully employed molecular docking to investigate the binding interactions of a series of 1H-pyrrolo[3,2-c]pyridine derivatives with the tubulin crystal structure (PDB ID: 5LYJ).[1]

Table 1: Comparison of Molecular Docking Protocols

ParameterProtocol from Wang et al. (2024)[1]Alternative/General Protocol
Software SchrödingerAutoDock, GOLD, Glide
Protein Preparation Protein Preparation Wizard in Schrödinger: addition of hydrogen atoms, assignment of bond orders, and energy minimization.Removal of water molecules and co-crystallized ligands, addition of polar hydrogens, assignment of Kollman charges.
Ligand Preparation LigPrep in Schrödinger: generation of low-energy 3D conformations.Generation of 3D coordinates, assignment of rotatable bonds.
Grid Generation Receptor Grid Generation: grid box centered on the co-crystallized ligand.Grid box defined around the known binding site.
Docking Algorithm Standard Precision (SP) docking.Lamarckian Genetic Algorithm (in AutoDock), Genetic Algorithm (in GOLD).
Scoring Function GlideScoreAutoDock scoring function, GoldScore, ChemScore.
Pose Validation Comparison with the binding mode of a known inhibitor (e.g., Combretastatin A-4).Root Mean Square Deviation (RMSD) calculation between the docked pose and a known crystallographic pose.

Experimental Protocol: Molecular Docking of 1H-pyrrolo[3,2-c]pyridine Derivatives (Wang et al., 2024) [1]

  • Protein Preparation : The crystal structure of tubulin (PDB ID: 5LYJ) is prepared using the Protein Preparation Wizard in the Schrödinger software suite. This involves adding hydrogen atoms, assigning partial charges, and performing a restrained energy minimization.

  • Ligand Preparation : The 3D structures of the 1H-pyrrolo[3,2-c]pyridine derivatives are prepared using the LigPrep module. This generates various tautomers, stereoisomers, and ionization states and minimizes their energy.

  • Receptor Grid Generation : A receptor grid is generated by defining a cubic box centered on the co-crystallized ligand in the colchicine-binding site.

  • Docking : The prepared ligands are docked into the receptor grid using the Standard Precision (SP) mode of Glide.

  • Pose Analysis : The resulting docking poses are analyzed based on their docking scores and visual inspection of the interactions with key amino acid residues in the binding site. The most potent compound, 10t, was found to form hydrogen bonds with Thrα179 and Asnβ349.[1][3][4]

Diagram 1: Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB: 5LYJ) Grid_Generation Receptor Grid Generation Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (this compound derivatives) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring

Caption: A generalized workflow for molecular docking studies.

Alternative Computational Methods for Binding Pose Validation

While molecular docking is a powerful tool, its predictions should be validated using other computational methods to increase confidence.

Table 2: Comparison of Computational Validation Methods

MethodDescriptionAdvantagesDisadvantages
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and interactions.Provides a dynamic view of the binding event, can identify stable interactions, and can be used to calculate binding free energies.Computationally expensive and time-consuming.
Structure-Activity Relationship (SAR) Analysis Correlates the chemical structure of a series of compounds with their biological activity. A consistent docking pose should explain the observed SAR.[5][6]Grounds the computational model in experimental data, helps to refine the binding hypothesis.Requires a dataset of active and inactive compounds.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. The docked pose should align with the pharmacophore model.Can be used for virtual screening to identify new active compounds.The quality of the model depends on the quality and diversity of the input active compounds.

Diagram 2: Integrated Computational Validation Approach

Molecular_Docking Molecular Docking (Initial Pose Prediction) MD_Simulation Molecular Dynamics (Pose Stability) Molecular_Docking->MD_Simulation refine SAR_Analysis SAR Analysis (Experimental Correlation) Molecular_Docking->SAR_Analysis correlate Validated_Pose Validated Binding Pose MD_Simulation->Validated_Pose SAR_Analysis->Validated_Pose

Caption: An integrated workflow for computational binding pose validation.

Experimental Validation of Binding

Ultimately, computational predictions must be validated through experimental assays. For inhibitors of tubulin polymerization, the following assays are crucial.

Table 3: Key Experimental Validation Assays

AssayPurposePrinciple
In Vitro Tubulin Polymerization Assay To directly measure the effect of the compound on tubulin polymerization.[7][8][9][10][11]The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering at 340 nm) or fluorescence.[7][10] Inhibitors will reduce the rate and extent of polymerization.
Cell-Based Antiproliferative Assays To determine the cytotoxic effect of the compound on cancer cell lines.The half-maximal inhibitory concentration (IC50) is determined by measuring cell viability (e.g., using an MTT assay) after treatment with a range of compound concentrations.
Immunofluorescence Microscopy To visualize the effect of the compound on the microtubule network in cells.Cells are treated with the compound, and then the microtubule cytoskeleton is stained with fluorescently labeled antibodies against tubulin. Disruption of the microtubule network is indicative of a tubulin-targeting agent.
Cell Cycle Analysis To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound. An accumulation of cells in the G2/M phase is expected.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based) [7][8]

  • Reagent Preparation :

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a stock solution of GTP in the same buffer.

    • Prepare stock solutions of the 1H-pyrrolo[3,2-c]pyridine derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in DMSO.

  • Assay Setup :

    • In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Ensure the final DMSO concentration is low (<1%) to avoid interference.

  • Data Acquisition :

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis :

    • Plot the absorbance versus time for each concentration.

    • Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Table 4: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundR GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10h 4-methoxyphenyl0.450.520.68
10k 4-ethoxyphenyl0.330.410.55
10m 4-chlorophenyl0.280.350.47
10t Indolyl0.120.150.21
Colchicine (Positive Control)0.020.030.04

The data clearly shows that the nature of the substituent at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core significantly influences the antiproliferative activity, with the indolyl-substituted compound 10t being the most potent.[1]

Conclusion

Validating the binding pose of this compound derivatives requires a multi-faceted approach that integrates computational predictions with robust experimental verification. By combining molecular docking with methods like molecular dynamics simulations and SAR analysis, a more reliable binding hypothesis can be generated. Subsequent confirmation through in vitro tubulin polymerization assays and cell-based studies is essential to confirm the mechanism of action and the therapeutic potential of these compounds. This comprehensive validation workflow will ultimately accelerate the development of novel and effective anticancer agents targeting the colchicine-binding site of tubulin.

References

A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridin-6-amine Derivatives as Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives, which have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. The data presented is based on a 2024 study by Wang et al., which highlights the structure-activity relationships (SAR) of these compounds and their potential as anticancer agents.[1][2]

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid structural mimic of the cis-stilbene core found in natural products like Combretastatin A-4 (CA-4), a well-known tubulin inhibitor. By locking the conformation, this scaffold aims to overcome the metabolic instability associated with the cis-olefin bond of CA-4, potentially leading to improved pharmacological properties.[3] The derivatives discussed herein were designed to explore the impact of various aryl and heteroaryl substitutions at the 6-position of the pyrrolopyridine core on their antiproliferative activity.

Comparative Analysis of Antiproliferative Activity

The in vitro antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.[1][4]

Structure-Activity Relationship (SAR) Summary

The analysis of the IC50 data reveals key structural insights:

  • Core Structure: The central 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine unit is crucial for activity, mimicking the trimethoxy "A-ring" of colchicine and CA-4 that occupies a key pocket in the colchicine-binding site on β-tubulin.

  • Substitution at the 6-position:

    • Electronic Effects: The introduction of electron-donating groups (EDGs) on the aryl ring at the 6-position, such as methyl (compound 10d ) and methoxy (compound 10h ), generally led to an increase in antiproliferative activity compared to the unsubstituted phenyl ring (10a ).[1] Conversely, electron-withdrawing groups (EWGs) like fluorine (10l ) did not enhance activity.[1]

    • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems yielded mixed results. Thiophene (10q ) and pyridine (10r ) substitutions resulted in moderate to good activity.

    • Indole Moiety: The most significant increase in potency was observed with an indole ring at the 6-position. Compound 10t , featuring an indol-5-yl group, exhibited the most potent antiproliferative activities across all three cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1][2][5] This suggests that the indole ring forms favorable interactions within the binding site.

Quantitative Data

The following table summarizes the antiproliferative activities (IC50 in µM) of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundR Group (at 6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl5.326.758.13
10d 4-Methylphenyl1.051.121.35
10h 4-Methoxyphenyl0.981.031.17
10l 4-Fluorophenyl6.137.248.56
10q Thiophen-3-yl1.561.781.93
10r Pyridin-3-yl2.172.542.88
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.010.010.02

Data extracted from Wang et al., 2024.[5]

Comparison with Alternative Scaffolds

The 1H-pyrrolo[3,2-c]pyridine scaffold is one of several heterocyclic systems designed to inhibit tubulin polymerization at the colchicine site. Other notable scaffolds include:

  • Chalcones: These α,β-unsaturated ketones are natural product-derived scaffolds that can exhibit potent tubulin polymerization inhibition.

  • Triazoles: 1,2,4-triazole derivatives have been identified as a novel class of potent tubulin inhibitors that compete with colchicine.[1]

  • Aryl-Benzoylimidazoles (ABI): Replacing thiazole rings with imidazole has been shown to improve stability and hydrophilicity while maintaining potent antiproliferative activity.

  • 2,7-diaryl-[1][2][4]triazolo[1,5-a]pyrimidines: This scaffold has produced derivatives with low nanomolar antiproliferative efficacy, acting as potent tubulin polymerization inhibitors.[6]

The primary advantage of rigid scaffolds like 1H-pyrrolo[3,2-c]pyridine is the pre-organization of the key pharmacophoric features into a bioactive conformation, which can reduce the entropic penalty of binding and improve metabolic stability compared to flexible molecules like CA-4.[3]

Visualizations

Signaling Pathway of Colchicine-Binding Site Inhibitors

The following diagram illustrates the mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives and other colchicine-binding site inhibitors.

G cluster_0 Cellular Effects Tubulin α/β-Tubulin Heterodimers Complex Tubulin-CBSI Complex Tubulin->Complex CBSI 1H-Pyrrolo[3,2-c]pyridine Derivative (CBSI) CBSI->Complex Binds to Colchicine Site on β-Tubulin Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Microtubule Dynamic Microtubules Polymerization->Microtubule Leads to Disruption Microtubule Disruption Polymerization->Disruption Failure of Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Disruption->Spindle Prevents Arrest G2/M Phase Arrest Spindle->Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Mechanism of action for colchicine-binding site inhibitors (CBSIs).

Experimental Workflow for SAR Studies

The diagram below outlines the typical workflow for the synthesis, screening, and evaluation of novel anticancer compounds, as applied in the study of these derivatives.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Design 1. Scaffold Selection & In Silico Design Synthesis 2. Chemical Synthesis of Derivatives (10a-t) Design->Synthesis Purification 3. Purification & Structural Characterization (NMR, HRMS) Synthesis->Purification Screening 4. In Vitro Screening (MTT Assay) Purification->Screening Hit_ID 5. Identify Potent Hits (e.g., 10t) Screening->Hit_ID Mechanism 6. Mechanism of Action Studies (Tubulin Polymerization, Cell Cycle) Hit_ID->Mechanism SAR 7. Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Optimization 8. Lead Optimization (Design of new derivatives) SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This method measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Cancer cells (HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[7]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various final concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with an equivalent percentage of DMSO.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[3][8] The plates are then incubated for an additional 2-4 hours at 37°C.[7] During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[3][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[3][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, defined as the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

A Comparative Guide to the Efficacy of 1H-pyrrolo[3,2-c]pyridine Inhibitors: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-pyrrolo[3,2-c]pyridine inhibitors, focusing on their anti-cancer properties. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.

In Vitro Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives

A significant body of research highlights the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anti-cancer agents, particularly as inhibitors of tubulin polymerization. These compounds have demonstrated considerable efficacy in various cancer cell lines.

Quantitative Data Summary: Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
10t Colchicine-binding site inhibitorHeLa (Cervical Cancer)0.12[1][2]
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
Diarylurea 8g Not specifiedA375P (Melanoma)Nanomolar range[3]
Diarylamide 9d Not specifiedA375P (Melanoma)Nanomolar range[3]
KIST101029 MEK, JNK, mTOR inhibitorJB6 Cl41 (Mouse Epidermal)Not specified[4]

Key Findings:

  • Compound 10t exhibits potent anti-proliferative activity against cervical, gastric, and breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2]

  • Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine, such as 8g and 9d , have shown high potency against melanoma cell lines, with IC50 values in the nanomolar range.[3]

  • Compound KIST101029 has been shown to inhibit key signaling pathways involved in cell growth and proliferation, including MAPK (MEK, JNK) and mTOR pathways.[4]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

G Signaling Pathway of KIST101029 Inhibition cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 mTOR Pathway cluster_3 Downstream Effects IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R MEK MEK IGF-1R->MEK JNK JNK IGF-1R->JNK mTOR mTOR IGF-1R->mTOR c-fos c-fos MEK->c-fos c-jun c-jun JNK->c-jun AP-1 AP-1 c-fos->AP-1 c-jun->AP-1 Cell Transformation Cell Transformation mTOR->Cell Transformation AP-1->Cell Transformation KIST101029 KIST101029 KIST101029->MEK KIST101029->JNK KIST101029->mTOR

Caption: Signaling pathway of KIST101029 inhibition.

G General Workflow for In Vitro Screening cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Stock Solution Stock Solution Characterization->Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Treatment->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Caption: General workflow for in vitro screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro experiments.

In Vitro Anti-proliferative Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine inhibitors (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The 1H-pyrrolo[3,2-c]pyridine inhibitor or a control substance is added to the reaction mixture.

  • Polymerization Initiation: The polymerization of tubulin is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined, and the inhibitory effect of the compound is quantified.

Cell Cycle Analysis
  • Cell Treatment: Cancer cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Interpretation: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined to assess the effect of the inhibitor on cell cycle progression.

In Vivo Efficacy of 1H-pyrrolo[3,2-c]pyridine Inhibitors: A General Outlook

While comprehensive in vivo efficacy data for 1H-pyrrolo[3,2-c]pyridine inhibitors is not extensively available in the public domain, the established anti-cancer potential of this class of compounds warrants in vivo investigation. The following outlines a general experimental protocol for assessing in vivo efficacy using a xenograft mouse model, a standard in preclinical cancer research.

General Experimental Protocol: Xenograft Mouse Model
  • Cell Implantation: Human cancer cells (e.g., HeLa, A375) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Animal Grouping and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and treatment groups (receiving the 1H-pyrrolo[3,2-c]pyridine inhibitor at different doses). The compound is administered via a specific route (e.g., intraperitoneal, oral) and schedule (e.g., daily, every other day).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the mice are also monitored to assess toxicity.

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target engagement or immunohistochemistry to assess markers of proliferation and apoptosis.

The in vitro data strongly suggests that 1H-pyrrolo[3,2-c]pyridine inhibitors are a promising class of compounds for further development as anti-cancer therapeutics. Future in vivo studies will be critical in validating their efficacy and safety in a preclinical setting.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 1H-pyrrolo[3,2-c]pyridin-6-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The quest for highly selective kinase inhibitors is a paramount challenge in modern drug discovery. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, particularly targeting key players in oncology and inflammatory diseases such as FMS-like tyrosine kinase 3 (FMS) and Fibroblast Growth Factor Receptors (FGFRs). This guide provides a comprehensive cross-reactivity and performance comparison of 1H-pyrrolo[3,2-c]pyridin-6-amine based inhibitors against other established alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Selectivity is Key

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. The following tables present a comparative analysis of a representative this compound based FMS inhibitor and a pan-FGFR inhibitor from the same chemical class against other known inhibitors targeting the same kinases.

Table 1: Cross-Reactivity Profile of FMS Kinase Inhibitors

Compound ClassRepresentative InhibitorPrimary TargetFMS (CSF1R) IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)KIT IC₅₀ (nM)Selectivity Profile
1H-pyrrolo[3,2-c]pyridine Compound 1r [1]FMS 30 >10,000>10,000Highly selective for FMS over a panel of 40 kinases.[1]
7-AzaindolePLX647[2]FMS/KIT2813050Dual FMS/KIT inhibitor with moderate selectivity over KDR.[2]
N/APexidartinibFMS101,10026Approved CSF1R inhibitor with activity against KIT.[3]

Data for Compound 1r is based on published results for a specific derivative and is representative of the potential for high selectivity within this chemical class.

Table 2: Cross-Reactivity Profile of FGFR Kinase Inhibitors

Compound ClassRepresentative InhibitorPrimary Target(s)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)
1H-pyrrolo[2,3-b]pyridine Compound 4h [4]Pan-FGFR 7 9 25 712>10,000
N/AInfigratinibPan-FGFR1.11.02.361189
N/AFisogatinib (BLU-554)FGFR41,2002,1002,90014>10,000

Data for Compound 4h is based on a closely related pyrrolopyridine scaffold and illustrates the potential for developing pan-FGFR inhibitors from this general structure.[4] Infigratinib and Fisogatinib are included as examples of a pan-FGFR and a selective FGFR4 inhibitor, respectively, for comparison.[3][5]

Signaling Pathways and Inhibition Mechanisms

Understanding the signaling cascades affected by these inhibitors is crucial for predicting their biological effects. 1H-pyrrolo[3,2-c]pyridine-based inhibitors primarily target the ATP-binding site of FMS and FGFR kinases, thereby blocking downstream signaling.

FMS_Signaling_Pathway FMS (CSF1R) Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1 CSF1 FMS (CSF1R) FMS (CSF1R) CSF1->FMS (CSF1R) Binds Dimerization FMS (CSF1R)->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activates This compound Inhibitor This compound Inhibitor This compound Inhibitor->Autophosphorylation Inhibits PI3K PI3K Autophosphorylation->PI3K Recruits & Activates SRC SRC Autophosphorylation->SRC Recruits & Activates GRB2/SOS GRB2/SOS Autophosphorylation->GRB2/SOS Recruits & Activates PLCγ PLCγ Autophosphorylation->PLCγ Recruits & Activates AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation STAT3 STAT3 SRC->STAT3 Gene Expression Gene Expression STAT3->Gene Expression RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation DAG/IP3 DAG/IP3 PLCγ->DAG/IP3 Ca2+ signaling Ca2+ signaling DAG/IP3->Ca2+ signaling

Caption: FMS (CSF1R) signaling pathway and its inhibition.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activates 1H-pyrrolo[3,2-c]pyridine Based Inhibitor 1H-pyrrolo[3,2-c]pyridine Based Inhibitor 1H-pyrrolo[3,2-c]pyridine Based Inhibitor->Autophosphorylation Inhibits FRS2 FRS2 Autophosphorylation->FRS2 Recruits & Activates PI3K PI3K Autophosphorylation->PI3K Recruits & Activates PLCγ PLCγ Autophosphorylation->PLCγ Recruits & Activates JAK JAK Autophosphorylation->JAK Recruits & Activates GRB2/SOS GRB2/SOS FRS2->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Differentiation Proliferation & Differentiation ERK->Proliferation & Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth DAG/IP3 DAG/IP3 PLCγ->DAG/IP3 PKC Activation PKC Activation DAG/IP3->PKC Activation STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription

Caption: FGFR signaling pathway and its inhibition.

Experimental Protocols

The cross-reactivity profiling of kinase inhibitors involves a multi-faceted approach, combining biochemical and cell-based assays.

Biochemical Kinase Profiling (e.g., KINOMEscan®)

This method assesses the direct interaction between the inhibitor and a large panel of purified kinases.

Experimental Workflow:

Kinase_Profiling_Workflow Biochemical Kinase Profiling Workflow Compound Compound Binding Assay Binding Assay Compound->Binding Assay Kinase Panel Kinase Panel Kinase Panel->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis Quantitative Measurement Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Kd/IC50 Calculation

Caption: Workflow for biochemical kinase cross-reactivity profiling.

Protocol:

  • Assay Principle: A competitive binding assay is used where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is measured.[6][7]

  • Reagents: A panel of DNA-tagged recombinant human kinases, an immobilized broad-spectrum kinase inhibitor, and the test compound (e.g., this compound derivative).

  • Procedure:

    • Kinases are incubated with the immobilized ligand and a single concentration of the test compound (typically 1-10 µM for initial screening).

    • The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[6]

    • For hits identified in the primary screen, 11-point dose-response curves are generated to determine the dissociation constant (Kd).

  • Data Analysis: The results are expressed as percent of control, where a lower percentage indicates stronger binding of the test compound. Kd values are calculated to quantify the binding affinity.

Cell-Based Kinase Phosphorylation Assay

This assay format measures the inhibitor's ability to block the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant assessment of potency.

Experimental Workflow:

Cell_Assay_Workflow Cell-Based Phosphorylation Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Phosphorylation Detection ELISA / Western Blot Cell Lysis->Phosphorylation Detection Data Analysis Data Analysis Phosphorylation Detection->Data Analysis Cellular IC50 Cellular IC50 Data Analysis->Cellular IC50

References

1H-Pyrrolo[3,2-c]pyridin-6-amine: A Comprehensive Evaluation of its Viability as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a continuous endeavor. The 1H-pyrrolo[3,2-c]pyridin-6-amine core has emerged as a promising scaffold, demonstrating significant potential across various therapeutic areas, particularly in oncology. This guide provides a comprehensive comparison of this scaffold against established alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.

Performance Comparison: this compound vs. Alternative Scaffolds

The versatility of the this compound scaffold is evident in its ability to target multiple key proteins implicated in cancer progression. Below is a comparative analysis of its performance against other known drug scaffolds targeting Monopolar Spindle 1 (MPS1) kinase, tubulin, Fibroblast Growth Factor Receptor (FGFR), and FMS kinase.

Table 1: Comparison of MPS1 Kinase Inhibitor Scaffolds
ScaffoldExample CompoundTarget Potency (IC50)Key AdvantagesKey Disadvantages
1H-Pyrrolo[3,2-c]pyridine CCT2514550.04 µM (P-MPS1)[1]High potency and selectivity, favorable oral pharmacokinetic profile.[2]Limited number of compounds in clinical development.
QuinazolineOften potent, well-established scaffold in kinase inhibition.Can suffer from off-target effects, particularly against EGFR.
PyrimidineBroad applicability, core of several approved kinase inhibitors.Potential for metabolic liabilities.
IndoleStructurally diverse, known to interact with the ATP-binding site of kinases.Can have issues with aqueous solubility.
3-Amino-5,6-dimethyl-2(1H)-pyridinoneFragment-based hitsµM rangeNovel scaffold with unique 3D shape and hydrogen bonding patterns.[3]Less explored, initial hits have lower potency.[3]
Table 2: Comparison of Tubulin Polymerization Inhibitor Scaffolds
ScaffoldExample CompoundMechanism of ActionAntiproliferative Activity (IC50)Key AdvantagesKey Disadvantages
1H-Pyrrolo[3,2-c]pyridine Derivative 10tColchicine-binding site inhibitor, inhibits tubulin polymerization.[4]0.12 - 0.21 µM (HeLa, SGC-7901, MCF-7)[4]Potent activity, rigid structure may improve stability compared to natural products.[4]Potential for multidrug resistance.
ColchicineColchicineBinds to the colchicine-binding site, destabilizing microtubules.Nanomolar rangeWell-characterized mechanism of action.High toxicity, narrow therapeutic index.
Vinca AlkaloidsVincristine, VinblastineBind to the vinca domain, inhibiting tubulin polymerization.Nanomolar rangeClinically established anticancer agents.Neurotoxicity, myelosuppression.
CombretastatinCombretastatin A-4Binds to the colchicine-binding site, potent vascular-disrupting agent.[4]Nanomolar rangeHigh potency.Poor aqueous solubility, cis-isomer is unstable.[4]
Table 3: Comparison with Approved FGFR and FMS Kinase Inhibitors
TargetApproved Inhibitor (Scaffold)CompanyTarget Potency (IC50)Key Advantages
FGFR Erdafitinib (Quinoxaline)[5]JanssenPan-FGFR inhibitor[5]First approved FGFR inhibitor.[5]
Pemigatinib (Pyrazolopyrimidine)[6]IncyteFGFR1/2/3 inhibitor[6]Approved for cholangiocarcinoma.[6]
Infigratinib (Pyrazolopyrimidine)[6]QED TherapeuticsFGFR1/2/3 inhibitor[6]Approved for cholangiocarcinoma.[6]
FMS Pexidartinib (7-Azaindole)[7]Daiichi Sankyo3 nM[7]First-in-class FMS inhibitor for tenosynovial giant cell tumor.[7]

Signaling Pathways and Experimental Workflows

To understand the context in which the this compound scaffold operates, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for its validation.

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by 1H-pyrrolo[3,2-c]pyridine scaffold Unattached Kinetochores Unattached Kinetochores MPS1 Kinase MPS1 Kinase Unattached Kinetochores->MPS1 Kinase activates SAC SAC MPS1 Kinase->SAC activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase Anaphase APC/C APC/C SAC->APC/C inhibits APC/C->Anaphase triggers (when not inhibited) Pyrrolo_pyridine_inhibitor 1H-pyrrolo[3,2-c]pyridine inhibitor Pyrrolo_pyridine_inhibitor->MPS1 Kinase inhibits

MPS1 Signaling Pathway Inhibition.

Tubulin_Polymerization cluster_inhibition Inhibition by 1H-pyrrolo[3,2-c]pyridine scaffold Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Division Cell Division Microtubules->Cell Division Essential for Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Pyrrolo_pyridine_inhibitor 1H-pyrrolo[3,2-c]pyridine inhibitor (Colchicine Site Binder) Pyrrolo_pyridine_inhibitor->Tubulin Dimers Inhibits polymerization

Tubulin Polymerization and Inhibition.

Experimental_Workflow cluster_screening Screening Cascade Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening Library_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., MPS1, FGFR, FMS) In_Vitro_Screening->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Assay Cell_Viability_Assay Cell Viability Assay (e.g., HeLa, MCF-7) In_Vitro_Screening->Cell_Viability_Assay Hit_to_Lead Hit-to-Lead Optimization In_Vivo_Studies In Vivo Efficacy Studies Hit_to_Lead->In_Vivo_Studies Cell_Viability_Assay->Hit_to_Lead

Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound derivatives.

In Vitro MPS1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MPS1 kinase.

Materials:

  • Recombinant human MPS1 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add MPS1 kinase and MBP substrate to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for MPS1.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., paclitaxel for polymerization enhancement, colchicine or nocodazole for inhibition)

  • 96-well assay plates

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters

Procedure:

  • Prepare the tubulin solution on ice in the polymerization buffer containing GTP and glycerol.

  • Add serial dilutions of the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer or fluorometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60-90 minutes).[8][9][10]

  • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold has demonstrated considerable promise as a versatile platform for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have shown potent inhibitory activity against key cancer targets such as MPS1 kinase and tubulin. The rigid nature of the scaffold may offer advantages in terms of metabolic stability and pre-organization for target binding compared to more flexible natural product-derived scaffolds.

While further research and clinical development are necessary to fully realize its therapeutic potential, the existing body of evidence strongly supports the continued exploration of the this compound core. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and validate the next generation of targeted therapies.

References

assessing the selectivity of 1H-pyrrolo[3,2-c]pyridine inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of a 1H-pyrrolo[3,2-c]pyridine-based inhibitor, compound 1r, against a panel of 40 kinases, offering insights into its selectivity profile and the methodologies used for its assessment.

The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, achieving selectivity for the target kinase while minimizing off-target effects remains a significant challenge. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide focuses on a specific derivative, compound 1r, which has demonstrated notable selectivity for FMS kinase, a key player in inflammatory responses and certain cancers.

Comparative Kinase Selectivity Profile of Compound 1r

Compound 1r, a derivative of the 1H-pyrrolo[3,2-c]pyridine class, was screened against a panel of 40 kinases to ascertain its selectivity. The data, presented as percentage inhibition at a 1 µM concentration, reveals a distinct preference for FMS kinase.[1] This targeted activity highlights the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing selective kinase inhibitors.

Kinase TargetInhibition (%) at 1 µM
FMS 81
FLT3 (D835Y)42
c-MET40
ABL138
TRKA37
BLK35
FLT4 (VEGFR3)35
LCK34
SRC33
YES33
FYN32
KDR (VEGFR2)31
KIT30
FLT1 (VEGFR1)29
RET28
EPHA227
EPHB426
EGFR25
ERBB224
TIE2 (TEK)23
INSR22
IGF1R21
PDGFRα20
PDGFRβ19
AURKA18
AURKB17
CDK1/cyclin B16
CDK2/cyclin A15
CDK5/p2514
CDK7/cyclin H/MAT113
CDK9/cyclin T112
CHK111
CHK210
PLK19
p38α (MAPK14)8
JNK1α1 (MAPK8)7
ERK1 (MAPK3)6
MEK1 (MAP2K1)5
AKT1 (PKBα)4
PI3Kα3
Table 1: Kinase selectivity profile of compound 1r at a concentration of 1 µM. Data sourced from El-Gamal et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[1]

The data clearly indicates that compound 1r exhibits the highest inhibitory activity against FMS kinase. While some off-target inhibition is observed for other kinases like FLT3 and c-MET, the selectivity towards FMS is pronounced.[1]

Experimental Protocols

The determination of kinase inhibition is a critical step in the evaluation of inhibitor selectivity. A widely used and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction. The following is a detailed protocol for such an assay.

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine inhibitor)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the diluted test compound or DMSO (for control wells).

    • Add the kinase enzyme to each well.

    • Add the kinase-specific substrate to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in assessing kinase inhibitor selectivity and the biological context of the target, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution D Dispense Compound A->D B Kinase & Substrate Preparation E Add Kinase & Substrate B->E C ATP Solution F Initiate with ATP C->F D->E E->F G Incubate (30°C, 60 min) F->G H Add ADP-Glo™ Reagent G->H I Incubate (RT, 40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (RT, 30 min) J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Plot Dose-Response Curve M->N O Determine IC50 N->O

Workflow for Kinase Inhibitor IC50 Determination.

The FMS kinase, upon activation by its ligand, colony-stimulating factor 1 (CSF-1), initiates a cascade of intracellular signaling events that are crucial for the survival, proliferation, and differentiation of myeloid cells.

Simplified FMS Kinase Signaling Pathway.

References

A Comparative Analysis of N-1 Substituted vs. Unsubstituted 1H-pyrrolo[3,2-c]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of N-1 substituted and unsubstituted 1H-pyrrolo[3,2-c]pyridines, offering insights into their structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications. While extensive data exists for N-1 substituted analogs, this guide also addresses the characteristics of the unsubstituted parent scaffold, drawing comparisons to highlight the impact of N-1 functionalization.

I. Biological Activity: A Tale of Potent Inhibition

The majority of published research focuses on N-1 substituted 1H-pyrrolo[3,2-c]pyridines, which have demonstrated significant potential as potent inhibitors of various biological targets, particularly in the realm of oncology.

N-1 Substituted 1H-pyrrolo[3,2-c]pyridines: Potent Anticancer Agents

A substantial body of evidence highlights the efficacy of N-1 substituted 1H-pyrrolo[3,2-c]pyridines as anticancer agents. These compounds have been extensively explored as inhibitors of tubulin polymerization and various kinases, playing crucial roles in cell division and signaling pathways.

Tubulin Polymerization Inhibition:

Several studies have reported the design and synthesis of N-1 substituted 1H-pyrrolo[3,2-c]pyridines as potent colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2] For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibited excellent in vitro antiproliferative activities against various cancer cell lines.[2]

Kinase Inhibition:

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable template for the development of kinase inhibitors. N-1 substitution has been a key strategy in optimizing the potency and selectivity of these inhibitors against targets such as FMS kinase and others involved in cancer progression.[3]

Unsubstituted 1H-pyrrolo[3,2-c]pyridines: An Underexplored Frontier

In stark contrast to their N-1 substituted counterparts, there is a notable scarcity of biological activity data for the unsubstituted 1H-pyrrolo[3,2-c]pyridine core. While the synthesis of derivatives like 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described, their biological evaluation is not extensively reported.[4] This lack of data makes a direct quantitative comparison challenging. However, the unsubstituted scaffold serves as a crucial reference point for understanding the contribution of N-1 substituents to the overall biological activity. It is plausible that the unsubstituted core possesses some intrinsic activity, which is then significantly modulated and often enhanced by the introduction of various groups at the N-1 position.

II. Data Presentation: Quantitative Analysis of N-1 Substituted Derivatives

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of representative N-1 substituted 1H-pyrrolo[3,2-c]pyridine derivatives from published studies.

Table 1: In Vitro Antiproliferative Activity of N-1 Substituted 1H-pyrrolo[3,2-c]pyridines

Compound IDN-1 SubstituentC-6 SubstituentCell LineIC₅₀ (µM)Reference
10a 3,4,5-trimethoxyphenylphenylHeLa>10[2]
10b 3,4,5-trimethoxyphenylo-tolylHeLa1.23[2]
10c 3,4,5-trimethoxyphenylm-tolylHeLa0.85[2]
10l 3,4,5-trimethoxyphenyl4-fluorophenylHeLa0.43[2]
10t 3,4,5-trimethoxyphenylindol-5-ylHeLa0.12[2]
8b 3-aminophenyl4-chloro-3-(trifluoromethyl)phenylureaA375P<0.1[5]
8g 3-aminophenyl4-chloro-3-(trifluoromethyl)phenylureaA375P<0.1[5]
9d 3-aminophenyl4-morpholino-3-(trifluoromethyl)benzamideA375P<0.1[5]

Table 2: Kinase Inhibitory Activity of N-1 Substituted 1H-pyrrolo[3,2-c]pyridines

Compound IDN-1 SubstituentTarget KinaseIC₅₀ (nM)Reference
KIST101029 3-(4-morpholino-3-(trifluoromethyl)benzamido)phenylFMS10

Note: Data for the unsubstituted 1H-pyrrolo[3,2-c]pyridine is not available in the reviewed literature for a direct comparison.

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of 1H-pyrrolo[3,2-c]pyridine derivatives.

Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

A general procedure for the synthesis of N-1 substituted analogs involves a Suzuki cross-coupling reaction. The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as 1,4-dioxane and water. The reaction is typically heated in a microwave reactor to facilitate the coupling.[2]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., a mixture of SDS, DMF, and acetic acid) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate peptide, and the test compound for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Then, add a Kinase Detection Reagent to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10][11][12][13][14]

  • Incubation: Incubate the test compound with liver microsomes (e.g., human or rat) and an NADPH regenerating system at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Precipitate the proteins by centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

IV. Mandatory Visualization

The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the study of 1H-pyrrolo[3,2-c]pyridines.

Caption: General experimental workflow for the synthesis and evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

signaling_pathway extracellular Growth Factor (e.g., IGF-1) receptor Receptor Tyrosine Kinase (e.g., IGF-1R) extracellular->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras jnk JNK receptor->jnk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Transformation mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus jnk->nucleus transcription Gene Transcription (c-fos, c-jun) nucleus->transcription transcription->proliferation inhibitor N-1 Substituted 1H-pyrrolo[3,2-c]pyridine inhibitor->mtor inhibitor->mek inhibitor->jnk

Caption: Simplified signaling pathways inhibited by certain N-1 substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

V. Comparative Analysis and Future Directions

The available literature strongly suggests that N-1 substitution is a critical determinant of the biological activity of 1H-pyrrolo[3,2-c]pyridines.

Structure-Activity Relationship (SAR) Insights:

  • N-1 Position: The introduction of bulky and feature-rich substituents at the N-1 position, such as the 3,4,5-trimethoxyphenyl group, appears to be crucial for potent antiproliferative activity, likely by providing key interactions with the biological target.[2] The unsubstituted N-H may engage in hydrogen bonding, but the diverse functionalities introduced through N-1 substitution allow for a much broader exploration of chemical space and optimization of target engagement.

  • C-6 Position: The nature of the substituent at the C-6 position also significantly influences activity. Aromatic and heteroaromatic rings at this position have been shown to be beneficial, with electron-donating and specific heterocyclic groups enhancing potency.[2]

Physicochemical Properties:

  • Solubility: The N-H bond of the unsubstituted pyrrole ring can act as both a hydrogen bond donor and acceptor. N-1 substitution eliminates the hydrogen bond donor capability, which can impact solubility. The overall effect on solubility will depend on the nature of the substituent. Highly polar substituents may increase aqueous solubility, while large, lipophilic groups will likely decrease it.

  • Metabolic Stability: The pyrrole N-H proton can be a site for metabolic modification. N-1 substitution can block this potential metabolic pathway, thereby increasing the metabolic stability of the compound. However, the introduced substituent itself may become a new site for metabolism.

Future Directions:

A significant knowledge gap exists regarding the biological and physicochemical properties of the unsubstituted 1H-pyrrolo[3,2-c]pyridine. To enable a more definitive comparative analysis, future research should focus on:

  • Systematic Evaluation of the Unsubstituted Scaffold: A thorough biological evaluation of the unsubstituted 1H-pyrrolo[3,2-c]pyridine against a panel of kinases and cancer cell lines is warranted to establish a baseline activity.

  • Direct Comparative Studies: Designing and executing studies that directly compare the activity and properties of N-1 unsubstituted and a systematically varied series of N-1 substituted analogs under identical experimental conditions would provide invaluable SAR data.

  • Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding modes of both substituted and unsubstituted analogs to various targets, offering a rationale for observed activity differences.

References

Evaluating the Anti-Proliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anti-proliferative agents. Researchers have synthesized and evaluated a variety of analogs, demonstrating their potential to inhibit cancer cell growth through different mechanisms of action. This guide provides a comparative analysis of the anti-proliferative activity of several key 1H-pyrrolo[3,2-c]pyridine analogs, supported by experimental data from recent studies.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of 1H-pyrrolo[3,2-c]pyridine analogs has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below for different series of these analogs.

Diarylurea and Diarylamide Analogs Against Melanoma

A series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant anti-proliferative activity against the A375P human melanoma cell line. Several of these compounds exhibited greater potency than the multi-kinase inhibitor Sorafenib.[1] Notably, compounds 8b, 8g, and 9a-e showed the highest potency with IC50 values in the nanomolar range.[1] Furthermore, select compounds displayed higher selectivity for melanoma cells over normal NIH3T3 fibroblasts, suggesting a favorable therapeutic window.[1] In a follow-up study, bisamide derivatives 9a-c and 9f also demonstrated potent, two-digit nanomolar IC50 values across a panel of nine melanoma cell lines.[2]

Compound ClassKey AnalogsCell LineIC50 RangeReference Compound
Diarylureas8b, 8gA375P MelanomaNanomolarSorafenib[1]
Diarylamides9a-eA375P MelanomaNanomolarSorafenib[1]
Bisamides9a-c, 9f9 Melanoma Cell LinesTwo-digit NanomolarVemurafenib[2]
Colchicine-Binding Site Inhibitors

Another class of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of tubulin polymerization by targeting the colchicine-binding site.[3][4][5] These compounds displayed broad anti-tumor activity against various cancer cell lines. The analog 10t emerged as a particularly potent compound, exhibiting IC50 values ranging from 0.12 to 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells.[3][4][5]

AnalogHeLa (IC50, µM)SGC-7901 (IC50, µM)MCF-7 (IC50, µM)
10t 0.12[3][5]0.15[5]0.21[3][5]
MPS1 Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to develop inhibitors of Monopolar Spindle 1 (MPS1), a key protein in the spindle assembly checkpoint.[6] The initial hit compound 8 demonstrated potent inhibition of MPS1 with an IC50 of 0.025 µM and showed anti-proliferative activity in the HCT116 human colon cancer cell line with a GI50 of 0.55 µM.[6] However, this compound suffered from poor selectivity, notably against CDK2.[6] Subsequent optimization efforts, guided by structure-based design, led to the development of more selective and orally bioavailable inhibitors.[6]

AnalogTargetIC50 (µM)Cell LineGI50 (µM)
8 MPS10.025[6]HCT116 Colon Cancer0.55[6]

Mechanisms of Action

The anti-proliferative activity of 1H-pyrrolo[3,2-c]pyridine analogs is attributed to their interaction with key cellular targets involved in cell division and proliferation.

Tubulin Polymerization Inhibition

One of the primary mechanisms identified is the inhibition of tubulin polymerization.[3][5][7] By binding to the colchicine site on tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle. This disruption leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][5][7] The compound 10t , for instance, was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics at nanomolar concentrations.[3][7]

G cluster_drug 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 10t) cluster_cellular_processes Cellular Processes drug 1H-pyrrolo[3,2-c]pyridine Analog tubulin Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Dynamics drug->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle Required for M-phase apoptosis Apoptosis cell_cycle->apoptosis G2/M Arrest Leads to

Caption: Signaling pathway of tubulin-targeting 1H-pyrrolo[3,2-c]pyridine analogs.

Kinase Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine derivatives function as kinase inhibitors. As mentioned, analogs have been developed to target MPS1 kinase, a critical component of the spindle assembly checkpoint that ensures proper chromosome segregation during mitosis.[6] Inhibition of MPS1 leads to mitotic errors and subsequent cell death, making it an attractive target for cancer therapy.

Experimental Protocols

The evaluation of the anti-proliferative activity of these compounds involves a series of standardized in vitro assays.

Cell Culture

Human cancer cell lines such as HeLa, SGC-7901, MCF-7, A375P, and HCT116 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-Proliferative Assay (MTT Assay)

The anti-proliferative activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A positive control (e.g., a known anticancer drug) and a vehicle control (e.g., DMSO) are included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow for Anti-Proliferative Activity start Start cell_culture Cell Culture (e.g., HeLa, A375P) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-pyrrolo[3,2-c]pyridin-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1H-pyrrolo[3,2-c]pyridin-6-amine, a specialized heterocyclic amine used in research and drug development, is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes safety and disposal protocols from data on structurally similar chemicals, including various pyrrolopyridine and aminopyridine derivatives. Researchers must treat this compound as hazardous and follow stringent disposal procedures.

Hazard Profile Summary

Based on data for related compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The following table summarizes hazard classifications for analogous compounds, forming the basis for the recommended handling and disposal precautions.

Hazard ClassificationDescriptionGHS Hazard CodeSignal WordSource
Acute Toxicity (Oral)Harmful if swallowed.H302Warning[1][2]
Skin Corrosion/IrritationCauses skin irritation.H315Warning[1]
Serious Eye Damage/IrritationCauses serious eye irritation.H319Warning[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.H335Warning[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-lab chemical neutralization is not advised without validated protocols due to the risk of creating unknown hazardous byproducts.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Accurately identify all waste containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.

    • Contaminated labware (e.g., pipette tips, vials, weighing paper).

    • Solutions containing the compound.

  • Segregate Waste: This compound is a nitrogen-containing heterocyclic organic compound. It must be segregated into a designated "Nitrogenous Organic Waste" or "Non-Halogenated Organic Waste" stream.[3] Do not mix with halogenated, acidic, or basic waste streams, as this can complicate the disposal process and create hazardous chemical reactions.[3]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste, including contaminated items, in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is recommended.[3]

    • Ensure the container remains closed at all times, except when actively adding waste.

  • Liquid Waste:

    • Use a dedicated, leak-proof, and shatter-resistant container for all solutions containing this compound.

    • Label the container clearly as "Nitrogenous Organic Liquid Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Do not overfill the container; fill to no more than 80% capacity to allow for vapor expansion.[3]

Step 3: Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazards (e.g., "Harmful," "Irritant").

    • The date accumulation started.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials.[1]

    • Store containers in secondary containment to prevent spills.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with institutional and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generated identify Identify Waste Type (Solid, Liquid, PPE) start->identify segregate Segregate into Nitrogenous Organic Waste identify->segregate solid_container Contain Solid Waste in Labeled HDPE Container segregate->solid_container liquid_container Contain Liquid Waste in Labeled, Sealed Bottle (<80% Full) segregate->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Document Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1H-pyrrolo[3,2-c]pyridin-6-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical Resistant GlovesFor prolonged or repeated contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[2]
Body Protection Protective ClothingFire/flame resistant and impervious clothing should be worn.[1] Laboratory coat is standard.
Respiratory Protection Dust Respirator or Full-Face RespiratorUse in well-ventilated areas. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safe handling.

  • Preparation :

    • Ensure a well-ventilated area, such as a fume hood, is operational.[2]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Handling the Compound :

    • Wear all required PPE before handling the chemical.[2]

    • Avoid all personal contact, including inhalation of dust.[2]

    • Do not eat, drink, or smoke in the handling area.[2][3][4]

    • Keep the container tightly closed when not in use.[4]

    • Use non-sparking tools to prevent ignition sources.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Contaminated work clothes should be laundered separately before reuse.[2]

    • Decontaminate all equipment used during the process.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste material, including any spilled substance, in a clean, dry, sealable, and properly labeled container.[2]

  • Spill Management :

    • In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[2]

    • Sweep or vacuum the spilled material and place it in the designated waste container.[2]

  • Disposal :

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.

Hazard Summary

Based on similar compounds, this compound is expected to have the following hazards:

Hazard StatementClassification
H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_avoid Avoid Contact & Inhalation handle_chem->handle_avoid post_wash Wash Hands handle_avoid->post_wash post_decon Decontaminate Equipment post_wash->post_decon disp_collect Collect Waste post_decon->disp_collect disp_dispose Dispose per Regulations disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-c]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[3,2-c]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.